Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)-
Description
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Properties
IUPAC Name |
1-(5-ethynyl-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-3-10-4-5-12-11(8-10)6-7-13(12)9(2)14/h1,4-5,8H,6-7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVSAFYOYCMSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Theoretical pKa Profiling of 5-Ethynyl-N-acetylindoline: A Computational & Mechanistic Analysis
This is an in-depth technical guide on the theoretical pKa values of 5-ethynyl-N-acetylindoline .
Executive Summary
5-ethynyl-N-acetylindoline is a synthetic intermediate and potential pharmacophore fragment characterized by a 2,3-dihydro-1H-indole (indoline) core, an N-acetyl protection group, and a terminal alkyne at the 5-position.
From a physicochemical perspective, this molecule presents a unique acid-base profile. Unlike free indoline (which is basic) or indole (which is very weakly acidic), the N-acetyl group neutralizes the nitrogen's basicity and eliminates the N-H acidity.[1] Consequently, the primary ionization site shifts to the terminal alkyne (C5-ethynyl), rendering the molecule a very weak carbon acid (predicted pKa ≈ 19–25 depending on solvent).[1]
At physiological pH (7.4), this molecule is strictly neutral .[1] This guide details the theoretical derivation of these values, the structural mechanics driving them, and the implications for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.[1]
Structural Dissection & Ionization Sites[1]
To accurately predict the pKa, we must deconstruct the molecule into its functional modules.[1] The structure consists of three distinct electronic environments:[1]
-
The Indoline Core (Modified): A benzene ring fused to a nitrogen-containing five-membered ring.
-
The N-Acetyl Group (Amide): Attached to N1. This creates a tertiary amide, removing the lone pair availability of the nitrogen.[1]
-
The 5-Ethynyl Group (Alkyne): A terminal acetylene (
) at the para-position relative to the nitrogen.
Visualization of Ionization Sites
The following diagram illustrates the potential sites for protonation and deprotonation, color-coded by their likelihood of ionization in aqueous media.
Figure 1: Structural decomposition of 5-ethynyl-N-acetylindoline identifying the terminal alkyne as the primary (albeit weak) ionization site.
Theoretical pKa Derivation
Since specific experimental data for 5-ethynyl-N-acetylindoline is sparse in public databases, we utilize Fragment-Based QSPR (Quantitative Structure-Property Relationship) and Analogue Interpolation . This method is standard in early-stage drug discovery for estimating physicochemical properties.
Site A: The Terminal Alkyne (Acidic pKa)
The proton on the terminal alkyne (
-
Substituent Effect (Hammett Equation):
-
The 5-ethynyl group is attached to the indoline ring.
-
The N-acetyl group at position 1 is para to the ethynyl group (in the context of the benzene ring system).[1]
-
The N-acetylamino group is a weak resonance donor but an inductive withdrawer. However, in the N-acetylated form, the nitrogen lone pair is tied up in the amide resonance (
), reducing its donation capacity into the benzene ring compared to a free amine.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Net Effect: The N-acetylindoline core is electronically similar to an acetanilide. The group is weakly electron-withdrawing relative to a simple alkyl group, potentially lowering the pKa (increasing acidity) slightly compared to phenylacetylene, but the effect is marginal (< 1 pKa unit).[1]
-
Predicted Value:
-
pKa (DMSO): 18.5 – 19.5
-
pKa (Water): 24.0 – 25.0
Site B: The Amide Oxygen (Basic pKa)
Amides are extremely weak bases.[6] Protonation does not occur on the nitrogen, but on the carbonyl oxygen.[1]
-
Reference Standard: Acetanilide / N,N-Dimethylacetamide.
-
Mechanism:
. -
Data: The pKa of the conjugate acid of typical N-aryl amides is in the range of -1.0 to -2.0 [4].
Predicted Value:
-
pKa (Conjugate Acid): ~ -1.5
-
Note: This site is irrelevant for physiological pH (7.4) but relevant for HPLC method development using strong acids (e.g., TFA).[1]
Summary of Predicted Values
| Ionization Site | Functional Group | Type | Predicted pKa (H₂O) | Predicted pKa (DMSO) | State at pH 7.4 |
| C5-Ethynyl | Terminal Alkyne ( | Acid | ~25.0 | 19.0 | Neutral |
| N1-Acetyl | Tertiary Amide ( | Base | ~ -1.5 (Conj. Acid) | N/A | Neutral |
| Indoline Ring | Aromatic C-H | Acid | > 40 | > 35 | Neutral |
Experimental Validation Protocols
For researchers needing to validate these theoretical values, standard aqueous titration is impossible due to the extreme pKa values and low water solubility.[1] The following non-aqueous methodologies are required.
Protocol 1: UV-Metric Titration (for Alkyne Acidity)
Since the pKa is ~19 (DMSO), you cannot use water.[1] Use Dimethyl Sulfoxide (DMSO) as the solvent.[1]
-
Solvent System: Anhydrous DMSO.
-
Titrant: Potassium dimsyl (dimsyl anion) or Potassium tert-butoxide (
-BuOK). -
Indicator: Use a Hammett indicator with a pKa range of 18–22 (e.g., 9-phenylfluorene).
-
Detection: Monitor the UV-Vis spectrum shift of the indicator or the alkyne anion (if conjugated).
-
Calculation: Use the Henderson-Hasselbalch equation modified for non-aqueous solvents:
Protocol 2: HPLC-Based Determination (for LogD/Lipophilicity)
Because the molecule is neutral at pH 7.4, pKa is less critical than LogP.[1]
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Isocratic).
-
Method: Measure retention time (
) at pH 2.0, 7.4, and 10.0. -
Result: If
remains constant across pH 2–10, the molecule confirms its non-ionizable character in this range.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Figure 2: Decision tree for experimentally validating the pKa of weak acids like 5-ethynyl-N-acetylindoline.
Implications for Drug Development[5][7]
Solubility & Permeability[2][3][5][7]
-
Neutrality: Being neutral at physiological pH implies that Passive Diffusion will be the primary transport mechanism.
-
Solubility Risk: Without an ionizable center (like a basic amine or acidic carboxylate) to form salts, this molecule will likely suffer from poor aqueous solubility .[1]
-
Formulation Strategy: Researchers should utilize amorphous solid dispersions (ASD) or lipid-based formulations (SEDDS) rather than attempting salt formation.
Chemical Stability[2][3][4][5][7][8]
-
Click Chemistry Ready: The terminal alkyne is stable at pH 7.4 but highly reactive with azides (CuAAC reaction). This makes the molecule an excellent chemical probe or PROTAC linker precursor.
-
Metabolic Liability: The terminal alkyne can be a site for metabolic activation (e.g., CYP450 oxidation to a ketene or hydration), which is a toxicity flag in early toxicology screening.[1]
References
-
Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1]
-
ChemicalBook. (2025).[7] Phenylacetylene Properties and pKa Data. ChemicalBook Database.
-
NIST. (2025). N-Acetylindole and Phenylacetylene Data. NIST Chemistry WebBook, SRD 69.
-
Oreate AI. (2026). Understanding the pKa of Amides: A Key to Organic Chemistry. Oreate AI Technical Blog.
-
Rupp, M. (2011).[1] Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening.
Sources
An In-depth Technical Guide to Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)-: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for a Novel Scaffold
The indole and its reduced form, indoline, are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of an ethynyl group at the 5-position of the indoline ring, combined with N-acetylation, creates a unique molecule with potential for diverse biological activities. The rigid, linear geometry of the ethynyl group can probe specific interactions within protein binding pockets, while the acetylated nitrogen modulates the electronic properties and metabolic stability of the indoline core. This combination of functionalities suggests potential applications as an anti-inflammatory, anti-cancer, or neurological agent.[1][2][3]
Proposed Synthetic Pathway
A plausible and efficient synthetic route for Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- commences with a commercially available substituted indoline, followed by a Sonogashira coupling to introduce the ethynyl moiety, and concludes with N-acetylation.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocols
Step 1: N-Acetylation of 5-Bromoindoline
The initial step involves the protection of the indoline nitrogen via acetylation. This prevents side reactions in the subsequent coupling step.
-
Protocol: To a solution of 5-bromoindoline (1.0 eq) in dichloromethane (DCM) at 0 °C is added pyridine (1.2 eq). Acetic anhydride (1.1 eq) is then added dropwise. The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-acetyl-5-bromoindoline.[4][5]
Step 2: Sonogashira Coupling
The key carbon-carbon bond formation is achieved through a palladium-catalyzed Sonogashira coupling reaction.[6][7][8]
-
Protocol: To a solution of 1-acetyl-5-bromoindoline (1.0 eq) in a mixture of toluene and triethylamine (2:1) is added copper(I) iodide (0.05 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq). The mixture is degassed with argon for 15 minutes. Ethynyltrimethylsilane (1.5 eq) is then added, and the reaction is heated to 70 °C for 12 hours. The reaction mixture is cooled to room temperature, filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford 1-acetyl-5-((trimethylsilyl)ethynyl)indoline.[9][10]
Step 3: Deprotection of the Alkyne
The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.
-
Protocol: To a solution of 1-acetyl-5-((trimethylsilyl)ethynyl)indoline (1.0 eq) in methanol is added potassium carbonate (2.0 eq). The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)-.
Predicted Physicochemical and Spectroscopic Data
The following data is predicted based on the analysis of structurally similar compounds.[11][12][13]
| Property | Predicted Value |
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| 1H NMR (CDCl₃, 400 MHz) | δ 8.2-8.4 (d, 1H), 7.2-7.4 (m, 2H), 4.1-4.3 (t, 2H), 3.1-3.3 (t, 2H), 3.0 (s, 1H), 2.2 (s, 3H) ppm |
| 13C NMR (CDCl₃, 100 MHz) | δ 168.0, 140.0, 132.0, 128.0, 125.0, 118.0, 115.0, 83.0, 77.0, 48.0, 28.0, 24.0 ppm |
| IR (KBr) | ν 3290 (C≡C-H), 2100 (C≡C), 1660 (C=O), 1600, 1480 (C=C aromatic) cm⁻¹ |
| Mass Spectrometry (ESI+) | m/z 172.07 [M+H]⁺, 194.05 [M+Na]⁺ |
Potential Applications in Drug Discovery
The structural features of Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- suggest several avenues for investigation in drug development.
Anticancer Activity
Many indole derivatives and compounds containing an ethynyl group have demonstrated potent anticancer properties.[14][15][16] The ethynyl group can act as a pharmacophore that interacts with key residues in enzyme active sites or can be used as a handle for further functionalization, such as in "click" chemistry for bioconjugation. The N-acetyl-indoline core is a known scaffold in various anticancer agents.[2][3]
Anti-inflammatory and Analgesic Properties
The indole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of the target molecule could lead to novel cyclooxygenase (COX) inhibitors or modulators of other inflammatory pathways.
Neurological Disorders
The indoline scaffold is present in compounds targeting the central nervous system. The potential of this molecule to interact with receptors and enzymes implicated in neurodegenerative diseases warrants investigation.[17][18][19]
Logical Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of the title compound.
Conclusion
Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- represents a novel chemical entity with significant potential for applications in drug discovery. This guide provides a robust and feasible synthetic strategy, along with predicted characterization data, to enable its synthesis and further investigation. The exploration of its biological activities is a promising avenue for the development of new therapeutic agents.
References
-
Gribble, G. W., et al. (1977). A CONVENIENT N-ACETYLATION OF INDOLES. Organic Preparations and Procedures International, 9(6), 271-274. [Link]
-
Li, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. RSC Advances, 12(4), 2063-2067. [Link]
-
Hiroya, K., et al. (2004). Development of an efficient procedure for indole ring synthesis from 2-ethynylaniline derivatives catalyzed by CuII salts and its application to natural product synthesis. The Journal of Organic Chemistry, 69(5), 1553-1561. [Link]
-
Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(1), 91-94. [Link]
-
Chan, T. R., et al. (2010). Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. Organic letters, 12(15), 3380-3383. [Link]
-
Kovalenko, S., et al. (2020). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. Journal of Chemical Sciences, 132(1), 1-10. [Link]
-
Islam, M. (2019). Studies on Acetylation of Indoles. ResearchGate. [Link]
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate. (n.d.). Retrieved from [Link]
-
Lemay, M., et al. (1995). Synthesis and biological activity of 17 alpha-alkynylamide derivatives of estradiol. Journal of medicinal chemistry, 38(16), 3094-3100. [Link]
-
Billes, F., et al. (2009). Formyl and acetylindols: Vibrational spectroscopy of an expectably pharmacologically active compound family. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1031-1045. [Link]
-
Singh, P., & Kumar, A. (2021). Studies on Mechanism of Formation and Medicinal applications of structurally diverse Indole and Oxindole derivatives. International Journal of Scientific Research in Chemistry, 6(3), 1-11. [Link]
-
Sonogashira coupling. (2023, November 29). In Wikipedia. [Link]
-
Sonogashira Coupling. (n.d.). NROChemistry. Retrieved from [Link]
-
1-acetylindoline (C10H11NO). (n.d.). PubChemLite. Retrieved from [Link]
-
1-acetyl-2,3-dihydroindole-2-carboxylic Acid. (n.d.). PharmaCompass. Retrieved from [Link]
-
Kletnieks, U., et al. (2023). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules, 28(2), 795. [Link]
-
Sonogashira coupling. (2019, January 7). YouTube. [Link]
-
Yuan, W., et al. (2015). Indole Synthesis from an Alkynyl-Containing Conjugated System: Substrate Scope and Application in Total Synthesis. Organic letters, 17(15), 3734-3737. [Link]
-
Liou, J. P., et al. (2017). 3-Aroylindoles display antitumor activity in vitro and in vivo: Effects of N1-substituents on biological activity. European journal of medicinal chemistry, 125, 1268-1278. [Link]
-
Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. - ResearchGate. (n.d.). Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]
-
1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one. (n.d.). PubChem. Retrieved from [Link]
-
3-Aroylindoles display antitumor activity in vitro and in vivo: Effects of N1-substituents on biological activity - Taipei Medical University. (n.d.). Retrieved from [Link]
-
Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Bezsonova, E. N., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. [Link]
-
Bezsonova, E. N., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. [Link]
-
Bezsonova, E. N., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. [Link]
-
Al-Hourani, B. J., et al. (2023). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molecules, 28(14), 5488. [Link]
-
Tron, G. C., et al. (2014). Synthesis and biological activity of new arenediyne-linked isoxazolidines. Bioorganic & medicinal chemistry letters, 24(13), 2841-2844. [Link]
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Technical Guide: Stability & Structural Dynamics of N-Acyl Indoline Alkynes
Executive Summary
N-acyl indoline alkynes represent a high-value scaffold in chemical biology and medicinal chemistry, particularly as activity-based probes (ABPs) and covalent inhibitors. Their stability profile is frequently misunderstood due to a conflation of chemical degradation (irreversible bond breaking) and conformational dynamics (reversible rotamerism).
This guide provides a definitive analysis of their behavior in solution. It distinguishes between the "phantom" instability caused by restricted amide rotation—which complicates NMR and HPLC analysis—and true degradation pathways like oxidative aromatization and hydrolysis.
Part 1: Structural Dynamics & Physicochemical Properties
The "Phantom" Instability: Amide Rotamerism
The most common "stability" issue reported by researchers working with N-acyl indolines is not degradation, but rotamerism . The N(1)-C(carbonyl) bond possesses significant double-bond character due to resonance delocalization of the nitrogen lone pair into the carbonyl oxygen.
-
Restricted Rotation: The 5-membered indoline ring imposes steric constraints that, combined with the planar amide bond, create a high energy barrier to rotation (
). -
Observable Consequence: In solution (especially DMSO-
or CDCl at 25°C), these molecules exist as a mixture of E (trans) and Z (cis) rotamers. This manifests as split peaks in H and C NMR spectra, often misidentified as impurities. -
Chromatographic Behavior: On HPLC/UPLC, rotamers may partially separate at ambient temperatures, leading to "shouldering" or split peaks that vanish at elevated column temperatures (>45°C).
The Alkyne Moiety
The terminal alkyne acts as a bioorthogonal handle (e.g., for CuAAC "click" chemistry). While generally robust, it introduces specific sensitivities:
-
Acidity: The terminal proton (
) is weak but susceptible to deprotonation by strong bases, leading to polymerization. -
Trace Metal Sensitivity: In the presence of trace copper and oxygen, terminal alkynes can undergo Glaser coupling (oxidative dimerization) to form diynes.
Part 2: Degradation Pathways (The "Why")
Oxidative Aromatization (Indoline Indole)
The thermodynamic driving force for N-acyl indolines is the restoration of aromaticity to form the corresponding N-acyl indole .
-
Mechanism: This is an oxidative dehydrogenation process. The C2 and C3 positions of the indoline are susceptible to hydrogen abstraction, particularly in the presence of radical initiators or high-valent metals.
-
Visual Indicator: Indolines are often colorless or pale yellow; oxidation products (indoles) often fluoresce or turn the solution distinct yellow/brown.
Amide Hydrolysis
While tertiary amides are generally stable, the N-acyl bond in indolines is activated. The nitrogen atom is part of a strained 5-membered ring, which can slightly twist the amide bond, reducing orbital overlap and making the carbonyl more electrophilic compared to acyclic amides.
-
Conditions: Accelerated by extreme pH (<2 or >10) and elevated temperatures.
Pathway Visualization
The following diagram illustrates the equilibrium (rotamers) versus irreversible degradation pathways.
Figure 1: Dynamic equilibrium vs. irreversible degradation pathways. Blue indicates conformational states; Red indicates chemical degradation.
Part 3: Experimental Analysis & Protocols
Differentiating Rotamers from Impurities (NMR Protocol)
Objective: Confirm that split peaks are due to rotamerism and not contamination.
Protocol:
-
Standard Acquisition: Acquire
H NMR in DMSO- at 298 K (25°C). Note split peaks (typically amide -protons or ortho-aromatic protons). -
Variable Temperature (VT) NMR:
-
Validation Criteria: If peaks broaden and coalesce (merge) into single singlets/multiplets at higher temperatures, the phenomenon is rotamerism . If peaks remain distinct and sharp, they are impurities .
Stability Assay Workflow
Objective: Quantify chemical stability under storage and stress conditions.
Table 1: Stress Testing Matrix
| Stress Condition | Reagent/Environment | Timepoint | Detection Target |
| Oxidative | 0.1% H | 4h, 24h | Formation of Indole (Aromatization) |
| Hydrolytic (Acid) | 0.1 M HCl in H | 24h | Cleavage to free indoline amine |
| Hydrolytic (Base) | 0.1 M NaOH in H | 4h | Cleavage to free indoline amine |
| Photostability | UV Light (254/365 nm) | 24h | Alkyne polymerization / Indole formation |
| Control | DMSO, Dark, 4°C | 7 days | Baseline purity |
HPLC Method for N-Acyl Indolines
To avoid "ghost" peaks from rotamers during purity analysis:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Temperature: Set column oven to 45°C or 50°C. This increases the rate of rotamer interconversion relative to the chromatographic timescale, sharpening peaks.
Part 4: Stabilization Strategies
Solvent Compatibility
-
Preferred: DMSO (anhydrous), Acetonitrile, Methanol.
-
Avoid: Acetone (can form enamines with trace free amines), Chlorinated solvents (slowly generate HCl over time, catalyzing hydrolysis).
Storage of Alkyne Probes
Terminal alkynes are stable in solid state but require care in solution.
-
Additives: If storing in solution for >1 month, ensure the solvent is degassed to prevent oxidative homocoupling.
-
Container: Amber glass (protects from photo-oxidation of the indoline core).
Biological Context (Click Chemistry)
When using these compounds for CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition):
-
Risk: Copper (Cu) can oxidize the indoline to indole if ascorbate (reductant) levels are insufficient.
-
Mitigation: Always maintain a high excess of Sodium Ascorbate (or TCEP) relative to Copper to keep the environment reductive and prevent oxidative damage to the probe.
Part 5: References
-
Nomura, D. K., et al. (2018). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues. This paper details the hydrolytic stability of N-acyl cycles and the enzymatic cleavage susceptibility.[2][3]
-
Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Provides comparative kinetic data on C=N and amide bond hydrolysis relevant to chemical probes.
-
Gribble, G. W. (2000). Indoline Dehydrogenation. A comprehensive review of the oxidative mechanisms converting indolines to indoles, establishing the primary degradation pathway.
-
Frye, S. V. (2010). The Art of the Chemical Probe. Discusses the stringent stability and selectivity requirements for high-quality chemical probes in drug discovery.
-
Clayden, J., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond. Foundational text on distinguishing rotamers from impurities in N-acyl aromatic systems.
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Methodological & Application
functionalization of the alkyne group in 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)ethanone
Application Note: Strategic Functionalization of 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)ethanone
Abstract & Molecule Profile
This guide details the functionalization protocols for 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)ethanone (hereafter referred to as 5-EAI ). This molecule represents a privileged scaffold in drug discovery, combining the Fsp³ character of the indoline core with a reactive terminal alkyne handle.
The N-acetyl group serves a dual purpose: it nullifies the basicity of the nitrogen, preventing interference with metal catalysts, and it stabilizes the indoline core against inadvertent oxidation to indole. The C5-ethynyl group allows for orthogonal functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.
Chemical Profile:
-
Molecular Weight: 185.22 g/mol
-
Solubility: High in DMSO, DMF, DCM, THF; Low in Water.
-
Stability: Stable to air/moisture; light-sensitive (store in amber vials).
-
Key Reactivity: Terminal Alkyne (
, pKa ~25).
Reaction Landscape & Decision Logic
Before selecting a protocol, the user must determine the desired endpoint. The following diagram illustrates the primary reaction pathways available for 5-EAI .
Figure 1: Functionalization landscape for 5-EAI. Pathway A and B utilize the alkyne; Pathway C modifies the core.
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Application: Bioconjugation, Fragment-Based Drug Discovery (FBDD), and DNA-Encoded Library (DEL) synthesis. Mechanism: The reaction proceeds via a Cu(I)-acetylide intermediate. We utilize the CuSO₄/Ascorbate method with the TBTA ligand to prevent Cu(I) oxidation and protect biomolecules from reactive oxygen species (ROS).
Materials
-
Substrate: 5-EAI (10 mM stock in DMSO).
-
Azide Partner: R-N₃ (10 mM stock in DMSO/Water).
-
Reductant: Sodium Ascorbate (freshly prepared 100 mM in water).[1]
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mM in DMSO/t-BuOH).
Step-by-Step Procedure
-
Preparation: In a 2 mL vial, dissolve 5-EAI (1.0 equiv, e.g., 5 mg, 0.027 mmol) and the azide partner (1.1 equiv) in 0.5 mL of t-BuOH:Water (1:1).
-
Note: If the azide is hydrophobic, use THF:Water or pure DMSO.
-
-
Catalyst Complexing: In a separate tube, mix CuSO₄ solution (0.05 equiv) with TBTA ligand (0.10 equiv). The solution should turn a light blue/green.
-
Why: Pre-complexing ensures the Cu(I) generated in situ is immediately stabilized, preventing disproportionation.
-
-
Initiation: Add the Cu-TBTA complex to the reaction vial. Finally, add Sodium Ascorbate (0.5 equiv).
-
Observation: The solution may turn bright yellow or orange (characteristic of Cu(I)-TBTA).
-
-
Incubation: Stir at Room Temperature (RT) for 2–12 hours.
-
Monitoring: Monitor by LC-MS. The disappearance of the 5-EAI peak (m/z 186 [M+H]⁺) and appearance of the triazole product confirms completion.
-
-
Workup:
-
Small Scale: Dilute with water, extract with EtOAc (3x).
-
Metal Removal: Wash the organic layer with 5% aqueous EDTA or NH₄Cl to sequester copper.
-
-
Purification: Flash chromatography (typically DCM:MeOH gradients).
Protocol B: Sonogashira Cross-Coupling
Application: Extending conjugation, synthesizing pharmacophores (e.g., kinase inhibitors). Critical Control: Anaerobic conditions are mandatory to prevent Glaser homocoupling (dimerization of 5-EAI to a diyne).
Materials
-
Substrate: 5-EAI.
-
Coupling Partner: Aryl Iodide (Ar-I) or Aryl Bromide (Ar-Br).[3] Note: Aryl iodides react faster and at lower temperatures.
-
Catalyst: Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride).
-
Co-Catalyst: CuI (Copper(I) Iodide).[4]
-
Base/Solvent: Triethylamine (Et₃N) and DMF (anhydrous).
Step-by-Step Procedure
-
Degassing: Place 5-EAI (1.0 equiv), Aryl Halide (1.1 equiv), and Pd(PPh₃)₂Cl₂ (0.05 equiv) in a dry microwave vial or round-bottom flask. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Inject anhydrous DMF (concentration ~0.2 M) and Et₃N (3.0 equiv) through the septum.
-
Co-Catalyst Addition: Quickly remove the septum to add CuI (0.02 equiv) and immediately reseal and purge again.
-
Why: CuI is added last to minimize the time the active copper-acetylide can be exposed to trace oxygen before entering the catalytic cycle.
-
-
Reaction:
-
Aryl Iodides: Stir at RT for 4–6 hours.
-
Aryl Bromides:[5] Heat to 60–80°C for 4–12 hours.
-
-
Quench: Dilute with Et₂O and wash with saturated NH₄Cl (aqueous).
-
Visual Cue: The aqueous layer will turn deep blue (Cu-amine complexes), indicating successful removal of copper.
-
-
Purification: Silica gel chromatography (Hexanes:EtOAc).
Troubleshooting & Optimization
The following logic gate helps resolve common issues with 5-EAI functionalization.
Figure 2: Troubleshooting logic for CuAAC and Sonogashira reactions involving 5-EAI.
Data Summary: Catalyst System Comparison
| Reaction Type | Catalyst System | Solvent | Temp | Pros | Cons |
| CuAAC | CuSO₄ / Ascorbate / TBTA | RT | High yield, bio-compatible, low cost. | Requires workup to remove Cu. | |
| CuAAC | CuI / DIPEA | THF or DCM | RT | Soluble in organic media. | Cu(I) is unstable; strict anaerobic needed. |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | DMF / Et₃N | RT-60°C | Robust for aryl iodides. | Hard to remove DMF; Pd contamination. |
| Sonogashira | Pd(dppf)Cl₂ / CuI | DMSO | 80°C | Better for sterically hindered bromides. | Higher temp risks indoline oxidation. |
References
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link
-
Siemsen, P., et al. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[6] Angewandte Chemie International Edition, 39(15), 2632–2657. Link
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Protocols [baseclick.eu]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds | MDPI [mdpi.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for the Preparation of Kinase Inhibitors Using 5-Ethynylindoline Intermediates
Introduction: The Strategic Importance of the Indoline Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology.[1] The indoline scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to mimic the hinge-binding motif of ATP, forming key hydrogen bond interactions within the kinase active site.[2] This structural feature, combined with the versatility for chemical modification, allows for the development of potent and selective inhibitors. The introduction of an ethynyl group at the C5 position of the indoline ring provides a rigid linker and a valuable handle for further molecular elaboration through robust carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling.[3] This application note provides a comprehensive guide to the synthesis of the key 5-ethynylindoline intermediate and its subsequent conversion into potential kinase inhibitors, with a focus on targeting the PI3K/AKT/mTOR signaling pathway.
Experimental Overview: A Two-Stage Synthetic Strategy
The overall synthetic approach is a two-stage process. The first stage focuses on the preparation of a protected 5-ethynylindoline intermediate. The second stage details the coupling of this intermediate with a suitable aromatic partner to generate the final kinase inhibitor scaffold.
Caption: A general workflow for the synthesis of kinase inhibitors from 5-ethynylindoline.
Part 1: Synthesis of the Key Intermediate: N-Boc-5-ethynylindoline
The synthesis of the 5-ethynylindoline intermediate is achieved in three key steps starting from the commercially available 5-bromoindoline: 1) Protection of the indoline nitrogen, 2) Sonogashira coupling with a protected acetylene source, and 3) Deprotection of the alkyne. The use of a protecting group on the indoline nitrogen, such as the tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions and improve the solubility of the intermediates.
Protocol 1.1: Synthesis of N-Boc-5-bromoindoline
Rationale: The Boc group is an excellent choice for protecting the indoline nitrogen due to its stability under the conditions of the subsequent Sonogashira coupling and its facile removal under acidic conditions.
-
Reagents and Materials:
-
5-Bromoindoline
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
-
-
Procedure:
-
To a solution of 5-bromoindoline (1.0 eq) in acetonitrile, add triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford N-Boc-5-bromoindoline as a solid.
-
Protocol 1.2: Sonogashira Coupling for the Synthesis of N-Boc-5-((trimethylsilyl)ethynyl)indoline
Rationale: The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond.[3] Using trimethylsilyl (TMS)-acetylene is advantageous as it prevents the homocoupling of the terminal alkyne. The TMS group can be easily removed in a subsequent step.
-
Reagents and Materials:
-
N-Boc-5-bromoindoline
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and nitrogen/argon line
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add N-Boc-5-bromoindoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF and triethylamine (3.0 eq).
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Add (trimethylsilyl)acetylene (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction by TLC.
-
After completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-Boc-5-((trimethylsilyl)ethynyl)indoline.
-
Protocol 1.3: Desilylation to Yield N-Boc-5-ethynylindoline
Rationale: The removal of the TMS protecting group is readily achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to reveal the terminal alkyne, which is the key intermediate for the subsequent coupling step.
-
Reagents and Materials:
-
N-Boc-5-((trimethylsilyl)ethynyl)indoline
-
Tetrabutylammonium fluoride (TBAF, 1M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Boc-5-((trimethylsilyl)ethynyl)indoline (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBAF (1.1 eq, 1M solution in THF) dropwise.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with deionized water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
The resulting crude N-Boc-5-ethynylindoline is often of sufficient purity for the next step, or it can be further purified by flash chromatography if necessary.
-
Part 2: Synthesis of a 5-Ethynylindoline-Based Kinase Inhibitor
With the key intermediate in hand, the final kinase inhibitor can be assembled via a second Sonogashira coupling reaction. The choice of the coupling partner is critical for determining the kinase selectivity and potency of the final compound. Here, we propose the coupling with a substituted pyrimidine, a common scaffold in kinase inhibitors, to target the PI3K pathway.[4]
Protocol 2.1: Sonogashira Coupling of N-Boc-5-ethynylindoline with an Aryl Halide
Rationale: This final coupling step constructs the core of the target kinase inhibitor. The reaction conditions are similar to the previous Sonogashira reaction, highlighting the robustness of this transformation.
-
Reagents and Materials:
-
N-Boc-5-ethynylindoline
-
Aryl halide (e.g., 2-chloro-4-aminopyrimidine)
-
Pd(PPh₃)₂Cl₂
-
CuI
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile (CH₃CN)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine N-Boc-5-ethynylindoline (1.0 eq), the chosen aryl halide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.10 eq), and CuI (0.10 eq).
-
Add anhydrous acetonitrile and triethylamine (3.0 eq).
-
Degas the mixture and stir at room temperature for 16 hours.[5]
-
Monitor the reaction by TLC. Upon completion, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the protected kinase inhibitor.
-
Protocol 2.2: Final Deprotection
Rationale: The final step is the removal of the Boc protecting group to yield the free amine, which is often crucial for biological activity, allowing for key interactions with the target kinase.
-
Reagents and Materials:
-
Protected kinase inhibitor
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the protected kinase inhibitor (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10-20 eq) at room temperature.
-
Stir the mixture for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by preparative HPLC or by trituration with a suitable solvent (e.g., diethyl ether) to afford the final kinase inhibitor.
-
Data Presentation: Representative Biological Activity
The synthesized compounds are typically evaluated for their inhibitory activity against a panel of kinases. The following table presents hypothetical, yet representative, data for a kinase inhibitor derived from 5-ethynylindoline targeting the PI3K pathway, based on published data for similar scaffolds.[5]
| Compound ID | Target Kinase | IC₅₀ (nM) |
| IND-PI3K-01 | PI3Kα | 350 |
| IND-PI3K-01 | PI3Kβ | 1200 |
| IND-PI3K-01 | PI3Kδ | 850 |
| IND-PI3K-01 | PI3Kγ | 980 |
| IND-PI3K-01 | mTOR | 2500 |
Target Signaling Pathway: The PI3K/AKT/mTOR Cascade
The PI3K/AKT/mTOR pathway is a critical cellular signaling cascade that regulates cell growth, proliferation, and survival.[5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: Inhibition of the PI3K signaling pathway by a 5-ethynylindoline derivative.
Conclusion
The 5-ethynylindoline scaffold is a versatile and valuable intermediate in the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a robust and reproducible pathway for the preparation of this key building block and its subsequent elaboration into potential therapeutic agents. The Sonogashira coupling reaction is a cornerstone of this methodology, enabling the efficient construction of complex molecular architectures. By targeting critical signaling pathways such as the PI3K/AKT/mTOR cascade, these novel indoline derivatives hold significant promise for the development of next-generation targeted therapies.
References
-
Hu, Y., et al. (2021). N'-Methylene-5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)1H-indole-2-carbohydrazide moiety showed CDK9 inhibitory activity for cancer therapy treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1353. Available at: [Link]
-
Prakash, C. R., & Raja, S. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 12(2), 98–119. Available at: [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Available at: [Link]
-
Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. Available at: [Link]
-
Yang, T. H., et al. (2019). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 11(3), 67-73. Available at: [Link]
-
Organic Chemistry Portal. (2023). Sonogashira Coupling. Available at: [Link]
-
Cid, M., et al. (2015). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of medicinal chemistry, 58(1), 222–243. Available at: [Link]
Sources
- 1. Indole synthesis [organic-chemistry.org]
- 2. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 5. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
reagents for synthesizing 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)ethanone
An In-depth Technical Guide to the Synthesis of 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)ethanone
Abstract
This application note provides a comprehensive, field-proven guide for the multi-step synthesis of 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy is centered on a robust and widely-utilized Sonogashira cross-coupling reaction. The protocol begins with the preparation of the key precursor, 1-acetyl-5-iodoindoline, through a two-step sequence of N-acetylation of indoline followed by regioselective iodination. Subsequently, a palladium- and copper-catalyzed Sonogashira coupling with a silyl-protected alkyne, followed by in-situ deprotection, yields the target compound. This guide offers detailed, step-by-step protocols, mechanistic insights, purification strategies, and characterization data to ensure reliable and reproducible execution by researchers in drug development and organic synthesis.
Introduction
The indoline scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules.[1] Functionalization of this core, particularly with versatile handles like the ethynyl group, provides a powerful platform for generating molecular diversity through subsequent reactions such as click chemistry, cyclizations, and further cross-coupling reactions. The target molecule, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)ethanone, serves as a key intermediate for such elaborations.[2][3]
The synthesis detailed herein follows a logical and efficient pathway, designed for both scalability and high yield. The core transformation is the Sonogashira cross-coupling, a powerful method for forming C(sp²)–C(sp) bonds.[4][5] This reaction, developed in 1975, utilizes a dual catalytic system of palladium and copper to couple terminal alkynes with aryl or vinyl halides under mild conditions.[6][7] Our protocol employs a modern variation using a silyl-protected alkyne to prevent undesired alkyne homocoupling, a common side reaction.[8]
This document is structured to guide the user from readily available starting materials to the final purified product, with explanations for critical experimental choices and visual aids to clarify the overall workflow and underlying reaction mechanisms.
Overall Synthetic Workflow
The synthesis is performed in three primary stages starting from commercially available indoline.
Caption: High-level overview of the three-stage synthesis.
Part 1: Synthesis of Precursor 1-Acetyl-5-iodoindoline
This section details the preparation of the key aryl iodide precursor required for the Sonogashira coupling.
Step 1.1: N-Acetylation of Indoline
The synthesis begins with the protection of the indoline nitrogen via acetylation. This is a crucial step as the acetyl group serves two purposes: it prevents N-alkynylation during the subsequent coupling reaction and acts as an activating group, directing the subsequent electrophilic iodination to the electron-rich C5 position of the aromatic ring.
Protocol: Synthesis of 1-Acetylindoline
-
To a round-bottom flask charged with indoline (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M), add a mild base like triethylamine (1.5 eq) or potassium carbonate (2.0 eq).
-
Cool the stirred mixture to 0 °C using an ice bath.
-
Add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indoline is consumed.
-
Upon completion, quench the reaction by adding water. If using DCM, separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-acetylindoline, which often solidifies upon standing.
-
The product can be purified by recrystallization from a solvent system like ethanol/water or used directly in the next step if sufficiently pure.
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (for 10g Indoline) | Notes |
| Indoline | 119.16 | 1.0 | 10.0 g (83.9 mmol) | Starting material |
| Acetic Anhydride | 102.09 | 1.2 | 10.3 g (9.5 mL, 100.7 mmol) | Acetylating agent |
| Triethylamine | 101.19 | 1.5 | 12.7 g (17.5 mL, 125.9 mmol) | Base |
| Dichloromethane | 84.93 | - | 400 mL | Solvent |
Step 1.2: Regioselective C5-Iodination
The electron-donating nature of the N-acetyl group directs electrophilic substitution primarily to the para-position (C5). N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.[9]
Protocol: Synthesis of 1-Acetyl-5-iodoindoline
-
In a flask protected from light, dissolve 1-acetylindoline (1.0 eq) in a suitable solvent like chloroform or dichloromethane (approx. 0.15 M).
-
Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion.
-
Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (1.2 eq), dropwise to the stirred solution at room temperature.[9]
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining iodine/NIS.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 1-acetyl-5-iodoindoline as a solid.[10]
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (for 10g 1-Acetylindoline) | Notes |
| 1-Acetylindoline | 161.20 | 1.0 | 10.0 g (62.0 mmol) | Substrate |
| N-Iodosuccinimide (NIS) | 224.98 | 1.1 | 15.3 g (68.2 mmol) | Iodine source |
| BF₃·OEt₂ | 141.93 | 1.2 | 10.6 g (9.3 mL, 74.4 mmol) | Lewis acid catalyst |
| Dichloromethane | 84.93 | - | 400 mL | Solvent |
Part 2: Sonogashira Coupling and Deprotection
This part describes the core C-C bond-forming reaction to install the ethynyl moiety.
Step 2.1: Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide.[6] The reaction is catalyzed by a palladium(0) complex and a copper(I) co-catalyst, in the presence of a base.[11][12] Here, we use (trimethylsilyl)acetylene (TMSA) as the alkyne source. The bulky trimethylsilyl (TMS) group prevents the formation of dimeric alkyne byproducts (Glaser coupling) and is easily removed in the final step.[8]
Mechanism: The Sonogashira Catalytic Cycle
The reaction proceeds via two interconnected catalytic cycles.[11][13]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl iodide (1-acetyl-5-iodoindoline).
-
Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the acetylide group to the palladium complex. This is often the rate-determining step.[11]
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to form the C-C bond of the product and regenerate the Pd(0) catalyst.
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Protocol: Synthesis of 1-(5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-indol-1-yl)ethanone
-
To a Schlenk flask, add 1-acetyl-5-iodoindoline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the catalyst.
-
Add a degassed solvent mixture of tetrahydrofuran (THF) and triethylamine (Et₃N) (e.g., 4:1 v/v, approx. 0.1 M). The triethylamine acts as both the base and a solvent.
-
Add (trimethylsilyl)acetylene (1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 6-12 hours. Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalysts and salts, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be taken directly to the next step or purified by column chromatography if necessary.
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (for 5g Precursor) | Notes |
| 1-Acetyl-5-iodoindoline | 287.10 | 1.0 | 5.0 g (17.4 mmol) | Substrate |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 366 mg (0.52 mmol) | Palladium catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 199 mg (1.04 mmol) | Co-catalyst |
| (Trimethylsilyl)acetylene | 98.22 | 1.5 | 2.56 g (3.7 mL, 26.1 mmol) | Alkyne source |
| THF (degassed) | 72.11 | - | 140 mL | Solvent |
| Triethylamine (degassed) | 101.19 | - | 35 mL | Base/Solvent |
Step 2.2: Silyl Group Deprotection
The final step is the removal of the TMS protecting group to reveal the terminal alkyne. This is readily achieved under basic conditions, such as using potassium carbonate in methanol. This method is often preferred over fluoride-based reagents for its low cost and simple workup.
Protocol: Synthesis of 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)ethanone
-
Dissolve the crude silylated product from the previous step in a mixture of methanol and THF (e.g., 3:1, approx. 0.1 M).
-
Add anhydrous potassium carbonate (K₂CO₃) (3.0 eq) to the solution.
-
Stir the suspension vigorously at room temperature for 1-3 hours. Monitor the deprotection by TLC.
-
Upon completion, filter off the solids and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)ethanone as a pure solid.
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (from 17.4 mmol scale) | Notes |
| Crude TMS-alkyne | 257.41 | 1.0 | ~4.48 g (17.4 mmol) | Substrate |
| Potassium Carbonate | 138.21 | 3.0 | 7.2 g (52.2 mmol) | Base for deprotection |
| Methanol | 32.04 | - | 130 mL | Solvent |
| THF | 72.11 | - | 45 mL | Co-solvent |
Purification and Characterization
-
Purification: Flash column chromatography is the primary method for purification at each stage where necessary.[10][14] Typical eluents are gradients of ethyl acetate in hexane. The polarity of the eluent should be increased as the synthesis progresses.
-
Characterization: The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities. The appearance of the acetylenic proton signal (~3.0-3.5 ppm) and the corresponding sp-hybridized carbon signals in the final product are key diagnostic markers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups. A sharp C≡C-H stretch (~3300 cm⁻¹) and a C≡C stretch (~2100 cm⁻¹) will be present in the final product.
-
Safety and Handling
-
Reagents: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents: Dichloromethane and chloroform are suspected carcinogens. THF can form explosive peroxides upon storage. Use anhydrous and degassed solvents where specified.
-
Catalysts: Palladium and copper compounds can be toxic. Avoid inhalation of dust and skin contact.
-
Reactions: The N-acetylation reaction can be exothermic. The Sonogashira coupling should be conducted under an inert atmosphere.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Vedantu. (2020). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
BYJU'S. (2017). Sonogashira Coupling. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]
-
Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles. [Link]
-
Chem-Impex. (n.d.). 1-Acetylindoline. [Link]
-
RSC Advances. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-bromo-indoline. [Link]
-
NIH. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. [Link]
-
ChemSynthesis. (2025). 1-acetylindoline. [Link]
-
Ogenta. (2019). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]
-
Organic Syntheses. (n.d.). Ethynylferrocene. [Link]
-
Organic Chemistry Portal. (2017). Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation. [Link]
-
YouTube. (2022). Silyl group deprotection by TBAF solution. [Link]
-
ResearchGate. (n.d.). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. [Link]
-
Wiley Online Library. (2022). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. [Link]
-
Chromatography Online. (2025). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Patsnap. (2021). Synthesis method of 5-iodoindole compound. [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]
-
MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
-
Organic Syntheses. (n.d.). n,n-dibenzyl-n-[1-cyclohexyl-3-(trimethylsilyl)-2-propynyl]-amine. [Link]
-
Organic Syntheses. (n.d.). synthesis of terminal 1,3-diynes via sonogashira coupling of. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Acetyl-5-iodoindoline (CAS 61995-51-5). [Link]
-
NIH. (n.d.). 1-Acetyl-5,6-dimethoxyindoline at 123 K. [Link]
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. [Link]
-
Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. [Link]
-
UMass Boston. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
YouTube. (2023). One-step Purification of Ethylene: Part I. [Link]
Sources
- 1. 1-Acetyl-5,6-dimethoxyindoline at 123 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis method of 5-iodoindole compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
Troubleshooting & Optimization
purification challenges of N-acetyl-5-ethynylindoline
Topic: Purification & Stability Protocols
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Biology Teams.
Executive Summary & Molecule Profile
N-acetyl-5-ethynylindoline is a critical "click-ready" scaffold often used in the synthesis of kinase inhibitors and PROTAC linkers. Unlike its aromatic cousin (indole), the indoline core is partially saturated, making it susceptible to oxidative dehydrogenation. Furthermore, the terminal alkyne at the C5 position introduces sensitivity to transition metals and acidic media.
This guide addresses the three primary failure modes encountered during its isolation:
-
Oxidative Degradation: Conversion to N-acetyl-5-ethynylindole.
-
Metal Contamination: Residual Pd/Cu causing toxicity in downstream bioassays or promoting polymerization.
-
Acid Sensitivity: Degradation of the terminal alkyne on silica gel.
Troubleshooting Guide (Q&A Format)
Module A: Stability & Oxidation
Q: My product turns from off-white to yellow/brown upon standing. NMR shows a downfield shift of the C2/C3 protons. What happened? A: You are witnessing oxidative dehydrogenation . The indoline ring (dihydroindole) has oxidized to the fully aromatic indole.
-
The Cause: While the N-acetyl group provides some electronic stabilization, the indoline core remains sensitive to atmospheric oxygen, especially when adsorbed onto high-surface-area supports like silica gel or in the presence of light.
-
The Fix:
-
During Workup: Use degassed solvents.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Rescue: If the impurity is minor (<5%), recrystallize from Ethanol/Water (9:1) . The planar indole impurity is often less soluble and may precipitate out first or remain in the mother liquor depending on the specific crystal packing; typically, the saturated indoline crystallizes better from polar-protic mixtures.
-
Module B: Purification (Chromatography)
Q: The compound streaks on the column, and the yield is lower than the crude estimate. Is it sticking to the silica? A: Yes, but likely due to the terminal alkyne , not the amide.
-
The Mechanism: Unbuffered silica gel is slightly acidic (pH 4-5). Terminal alkynes can undergo hydration or slow decomposition on acidic silica. Additionally, trace metal impurities in the silica can catalyze the polymerization of the alkyne.
-
The Protocol:
-
Pre-treat Silica: Slurry your silica in the mobile phase containing 1% Triethylamine (Et3N) before loading the column. This neutralizes acidic sites.
-
Eluent System: Use Hexanes:Ethyl Acetate (3:1 to 1:1) . Avoid chlorinated solvents if possible, as they can accelerate oxidation.
-
Speed: Do not let the compound sit on the column. Flash chromatography should be completed within 20-30 minutes.
-
Module C: Metal Removal (The "Black Speck" Issue)
Q: I isolated the solid, but it has a grey cast, and my biological assay shows unexpected toxicity. How do I remove the Palladium? A: Standard chromatography removes only ~90-95% of Palladium. The remaining ppm levels are toxic to cells and can catalyze homocoupling (Glaser coupling) of your alkyne over time.
-
The Solution: You must use a chemical scavenger.
-
Protocol:
-
Dissolve the crude material in THF or EtOAc.
-
Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin (3-4 equivalents relative to catalyst loading).
-
Stir at 40°C for 2 hours.
-
Filter through a 0.45 µm PTFE pad.
-
Alternative (Liquid/Liquid): Wash the organic layer with 5% N-acetylcysteine aqueous solution or aqueous thiourea .
-
Technical Data & Workflows
Table 1: Solvent Compatibility Matrix
| Solvent | Solubility | Suitability for Purification | Risk Factor |
| Dichloromethane (DCM) | High | Moderate | High: Can contain trace HCl; promotes oxidation. |
| Ethyl Acetate | High | Excellent | Low: Good for columns and extraction. |
| Hexanes/Heptane | Low | Excellent | Low: Antisolvent for crystallization. |
| Ethanol/Methanol | Moderate | Good | Moderate: Nucleophilic solvent; ensure no acid is present. |
| DMSO | High | Poor | High: Difficult to remove; DMSO is an oxidant (Swern-type). |
Visual Workflow: Purification Logic
The following diagram illustrates the decision matrix for purifying N-acetyl-5-ethynylindoline, prioritizing metal removal and stability.
Caption: Figure 1. Optimized purification workflow emphasizing early metal scavenging to prevent downstream degradation.
Detailed Experimental Protocols
Protocol A: Neutralized Flash Chromatography
Standard silica gel is acidic (pH ~5). This protocol neutralizes the surface to prevent alkyne degradation.
-
Preparation: Calculate the column volume (CV). Prepare the mobile phase (e.g., 30% EtOAc in Hexanes).
-
Neutralization: Add Triethylamine (Et3N) to the mobile phase to reach a concentration of 1% (v/v) .
-
Equilibration: Flush the column with 2 CVs of the Et3N-doped solvent. The heat of neutralization may be palpable; allow the column to cool.
-
Loading: Dissolve the crude N-acetyl-5-ethynylindoline in a minimum amount of DCM/Hexane (1:1). Load carefully.
-
Elution: Run the gradient. Note: The Et3N helps sharpen the bands of amide-containing compounds.
Protocol B: Palladium Removal via Thiourea Scavenging
Essential for compounds intended for biological screening.
-
Dissolve 1.0 g of crude product in 10 mL of THF.
-
Add SiliaMetS® Thiol (or equivalent thiourea-functionalized silica) at a ratio of 4:1 (w/w) relative to the expected metal mass, or simply 10% by weight of the crude product.
-
Stir gently at 40°C for 2 hours . (Avoid vigorous stirring that grinds the resin).
-
Filter through a fritted glass funnel or a Celite pad packed with EtOAc.
-
Concentrate the filtrate.[1] The resulting solid should be significantly lighter in color (off-white vs. brown/grey).
References
-
Sonogashira Coupling & Indole Synthesis
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922.
-
-
Palladium Removal Strategies
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
-
Purification of Terminal Alkynes
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Impurities).
-
Indoline Oxidation to Indole
- Viswanathan, R., et al. (2003). Protecting Group-Free Synthesis of Indoles from Indolines. Journal of Organic Chemistry. (General reactivity context).
Sources
Technical Support Center: Optimizing Reaction Temperature for Acetyl-Indoline Formation
Welcome to the technical support center for optimizing the synthesis of acetyl-indoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their acetylation reactions involving the indoline scaffold. Here, we address common challenges and frequently asked questions, providing in-depth, evidence-based solutions and protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of acetyl-indoline, with a focus on the critical role of reaction temperature.
Issue 1: Low or No Product Yield
Question: My reaction to form acetyl-indoline is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I troubleshoot this?
Answer:
Low or non-existent yield in the acetylation of indoline is a frequent challenge that can often be traced back to suboptimal reaction temperature, among other factors.
Causality and Scientific Explanation:
The N-acylation of indoline is a nucleophilic substitution reaction where the nitrogen atom of the indoline ring attacks the electrophilic carbonyl carbon of an acetylating agent (e.g., acetic anhydride or acetyl chloride). The reaction rate is highly dependent on temperature.
-
Insufficient Temperature: If the reaction temperature is too low, the reactants may not have sufficient kinetic energy to overcome the activation energy barrier for the reaction to proceed at a reasonable rate. This is a common cause of low conversion.
-
Reactivity of Starting Materials: The purity of your indoline and acetylating agent is crucial. Impurities can introduce side reactions or inhibit the primary reaction pathway.[1]
-
Inappropriate Base or Catalyst: Many N-acylation reactions require a base to deprotonate the indoline nitrogen, increasing its nucleophilicity, or a catalyst to activate the acetylating agent. The absence or incorrect choice of a base/catalyst can stall the reaction. For instance, in some procedures, bases like cesium carbonate (Cs₂CO₃) have been shown to be highly effective.[2][3]
Troubleshooting Protocol:
-
Systematic Temperature Screening: Begin by performing small-scale trial reactions across a range of temperatures. A good starting point for many acylation reactions is room temperature, followed by incremental increases (e.g., 40 °C, 60 °C, 80 °C, 100 °C).[2][4] Monitor the reaction progress by a suitable analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
-
Verify Starting Material Purity: Ensure your indoline and acetylating agent are pure. If necessary, purify them before use.
-
Optimize Base/Catalyst Conditions: If a base is used, ensure it is appropriate for the reaction and used in the correct stoichiometry. In some cases, stronger bases or different types of catalysts may be required to facilitate the reaction.[2]
-
Consider Solvent Effects: The choice of solvent can influence reaction rates. Aprotic solvents like xylene, dimethylformamide (DMF), or acetonitrile are often used.[2][7] Ensure your solvent is anhydrous, as water can react with the acetylating agent.
Issue 2: Formation of Significant Impurities and Side Products
Question: My reaction is producing the desired acetyl-indoline, but I am also observing a significant amount of impurities. How can I minimize these side reactions by adjusting the temperature?
Answer:
The formation of byproducts is a clear indication that the reaction conditions, particularly temperature, may be promoting undesired reaction pathways.
Causality and Scientific Explanation:
-
Overheating and Decomposition: Excessive heat can lead to the decomposition of starting materials, intermediates, or the final product. Indole derivatives can be sensitive to high temperatures, potentially leading to polymerization or other degradation pathways.[8][9]
-
C-Acylation vs. N-Acylation: The indole nucleus has multiple reactive sites. While N-acylation is often desired, acylation can also occur at the C3 position, especially under certain conditions.[8][10] High temperatures can sometimes favor the thermodynamically more stable C3-acylated product.
-
Di-acylation: If the reaction is run for too long or at too high a temperature, di-acylation (acylation at both the nitrogen and another position) can occur.[10]
Troubleshooting Protocol:
-
Lower the Reaction Temperature: If you observe significant impurity formation, the first step is to try running the reaction at a lower temperature. This will reduce the rate of all reactions, but it may disproportionately slow down the undesired side reactions.
-
Controlled Addition of Reagents: Instead of adding all reagents at once, consider a slow, dropwise addition of the acetylating agent to the reaction mixture at a controlled temperature. This can help to minimize local high concentrations and temperature spikes that might favor side reactions.
-
Optimize Reaction Time: In conjunction with temperature optimization, monitor the reaction over time. Stop the reaction as soon as the starting material is consumed to prevent the formation of further byproducts.[4]
-
Choice of Acetylating Agent: The reactivity of the acetylating agent can influence the reaction profile. Highly reactive agents like acetyl chloride may require lower temperatures, while less reactive agents like acetic anhydride might need more forcing conditions.[11]
Data Summary: Temperature Effects on Acylation
The following table provides a general guideline for initial temperature screening for the N-acylation of indolines. Optimal conditions will be substrate-specific.
| Temperature Range | Expected Outcome | Potential Issues |
| 0 - 25 °C (Room Temp) | Slow reaction rate, potentially high selectivity. | Incomplete conversion, long reaction times. |
| 40 - 80 °C | Moderate to fast reaction rate. Often a good starting point for optimization.[7] | Possible increase in side product formation. |
| 80 - 140 °C | Fast reaction rate, may be necessary for less reactive substrates.[2] | Increased risk of decomposition and byproduct formation.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of acetyl-indoline?
A1: The most common method for forming acetyl-indoline is through the N-acylation of indoline. This is a nucleophilic acyl substitution reaction. The lone pair of electrons on the indoline nitrogen atom attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (e.g., acetate) to yield the N-acetylindoline product. The presence of a base can facilitate this by deprotonating the indoline nitrogen, making it a more potent nucleophile.[2]
Q2: How can I monitor the progress of my reaction to determine the optimal temperature and time?
A2: The most common and effective methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: This is a quick and easy way to qualitatively assess the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.
-
LC-MS: This technique provides more quantitative information, allowing you to determine the relative amounts of starting material, product, and any byproducts. This is particularly useful for fine-tuning reaction conditions.[5]
-
In-situ Monitoring: Techniques like Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR) can be used for real-time monitoring of the reaction by tracking the changes in the characteristic vibrational bands of the reactants and products.[12]
Q3: Are there alternative methods to thermal heating for optimizing this reaction?
A3: Yes, microwave irradiation is an increasingly popular alternative to conventional heating. Microwave-assisted synthesis can often lead to significantly reduced reaction times and improved yields due to efficient and uniform heating.[4] If you have access to a microwave reactor, it is worth exploring as a variable in your optimization studies.
Q4: My acetyl-indoline product appears to be unstable and decomposes during workup or purification. How can temperature control help?
A4: Product instability can be a significant issue. Temperature control during the workup and purification steps is just as critical as during the reaction itself.
-
Workup: Perform all extractions and washes at a reduced temperature (e.g., in an ice bath).
-
Solvent Removal: When concentrating the product, use a rotary evaporator at the lowest possible temperature to avoid thermal decomposition.
-
Purification: If using column chromatography, consider performing the purification in a cold room or using a jacketed column with a cooling circulator. Some N-acyloxyindole compounds have been noted to be unstable.[11]
Experimental Protocols and Visualizations
Protocol: General Procedure for Temperature Optimization of Acetyl-Indoline Synthesis
-
Reaction Setup: In a series of small reaction vials, add indoline (1.0 eq) and a suitable anhydrous solvent (e.g., xylene, 0.2 M).[2]
-
Reagent Addition: Add a base (e.g., Cs₂CO₃, 3.0 eq) to each vial.[2]
-
Temperature Control: Place each vial in a heating block or oil bath set to a different temperature (e.g., 25 °C, 50 °C, 75 °C, 100 °C, 125 °C).[4]
-
Initiation: Once the desired temperature is reached, add the acetylating agent (e.g., acetic anhydride, 3.0 eq) to each vial.
-
Monitoring: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction, quench it, and analyze by TLC or LC-MS to determine the extent of conversion and the impurity profile.
-
Analysis: Based on the results, identify the temperature that provides the best balance of reaction rate and product purity.
Workflow for Troubleshooting Low Yield
Caption: Impact of temperature on reaction rate and selectivity.
References
- Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography - PMC - NIH.
- Chemoselective N-acylation of indoles using thioesters as acyl source - PMC. (2022-01-10).
- Synthesis of indoline from N-acetylindole | Download Scientific Diagram - ResearchGate.
- Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC. (2022-10-10).
- Synthesis and Chemistry of Indole.
- CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents.
- 3-Acetylindoles: Synthesis, Reactions and Biological Activities | Request PDF - ResearchGate. (2025-11-30).
- New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl ... - Google Patents.
- Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source - PMC.
- Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid - ResearchGate. (2025-08-07).
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
- Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds - Benchchem.
- Optimizing temperature and reaction time for indole synthesis - Benchchem.
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Googleapis.com.
- Synthesis of indolines - Organic Chemistry Portal.
- Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source | Organic Letters - ACS Publications. (2022-01-31).
- Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC.
- Photo Click Reaction of Acylsilanes with Indoles - PMC.
- A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS Masanao Terashima and Masako Fujioka Faculty of Pharmaceutical Sciences, H - LOCKSS*.
- Synthesis of 5-Bromoindole - [www.rhodium.ws].
- Optimization of conditions for indoline synthesis. | Download Table - ResearchGate.
- Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. - White Rose Research Online.
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed . Available at: [Link]
- Selective Para-Vinylation of Cyano-Pyrazine - American Chemical Society. (2026-02-02).
- Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
- Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction.
Sources
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- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 12. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Copper Catalyst Removal from 5-Ethynylindoline
Introduction: The "Chelation Trap"
Welcome to the Technical Support Center. If you are accessing this guide, you likely have a batch of 5-ethynylindoline that retains a stubborn green/blue tint or is failing elemental purity specifications (e.g., >10 ppm Cu).
The Problem: 5-Ethynylindoline presents a "perfect storm" for copper retention.
-
The Indoline Scaffold: The secondary amine (
nitrogen) acts as a Lewis base, coordinating strongly to Cu(I)/Cu(II). -
The Alkyne Handle: The terminal alkyne (
) can form -complexes with copper or, under basic conditions, form stable (and potentially hazardous) copper acetylides.
Standard water washes often fail because the affinity of the indoline-copper complex (
Part 1: Aqueous Workup Optimization (Tier 1)
User Question: "I washed my organic layer with brine and water three times, but the organic phase is still slightly green. Why isn't the copper leaving?"
Diagnosis: You are fighting equilibrium. Simple partitioning is insufficient to break the N-Cu coordination bond. You must introduce a water-soluble ligand with a higher affinity for copper than your indoline product.
Protocol A: The EDTA/Ammonium Chloride Wash
Recommended for: Bulk removal of Cu(II) species.
The Logic:
-
EDTA (Ethylenediaminetetraacetic acid): Forms a hexadentate complex with Cu(II) (
), vastly outcompeting the bidentate/monodentate binding of indoline. -
(Ammonium Chloride): Buffers the solution. Crucial Warning: Avoid using strong Ammonia (
) with 5-ethynylindoline. High pH can deprotonate the terminal alkyne, leading to the formation of copper acetylides (explosive risk/insoluble precipitates) or Glaser coupling byproducts.
Step-by-Step Procedure:
-
Dilution: Dilute your reaction mixture with a non-miscible solvent (EtOAc or DCM).
-
The Wash: Prepare a 10% w/v aqueous solution of
adjusted to pH 6–7. -
Agitation: Add the EDTA solution (1:1 volume ratio) to the organic phase. Stir vigorously for 30–45 minutes .
-
Note: A simple shake in a sep funnel is often insufficient. The ligand exchange kinetics can be slow.
-
-
Separation: Separate layers. The aqueous layer should turn blue (Cu-EDTA complex).
-
Polishing: Wash the organic layer once with saturated
to remove residual EDTA, then brine.
Part 2: Solid-Supported Scavengers (Tier 2)
User Question: "My product is sensitive to water, or the EDTA wash didn't get the copper levels below 50 ppm. What is the next step?"
Diagnosis: When liquid-liquid extraction reaches its limit (or is impossible), you need the thermodynamic sink of a solid-supported scavenger. Thiol-functionalized silica is the gold standard here.
Protocol B: Thiol-Silica Scavenging
Recommended for: High-purity requirements (<10 ppm) and protecting the alkyne group.
The Logic: Sulfur has a high affinity for late transition metals (Soft Acid/Soft Base theory). Silica-bound thiols (Si-Thiol) bind Cu(I) and Cu(II) irreversibly without releasing impurities into the mixture.
Selection Guide:
| Scavenger Type | Functional Group | Best For | Compatibility Note |
| Si-Thiol | Propylthiol (SH) | General Cu removal | Safe for alkynes. Excellent for Cu(I). |
| Si-Diamine | Ethylenediamine | Cu(II) removal | Good, but amine can act as a base (watch the alkyne). |
| Si-TMT | Trimercaptotriazine | High capacity Cu scavenging | Very high affinity; expensive. |
Step-by-Step Procedure:
-
Loading: Determine the residual Cu content (estimate based on catalyst loading if measurement isn't available).
-
Dosage: Add Si-Thiol (or equivalent) at 5–10 equivalents relative to the residual copper mass.
-
Solvent: Ensure the product is fully dissolved in a compatible solvent (THF, EtOAc, DCM).
-
Temperature/Time: Stir at 40°C for 1–2 hours .
-
Why Heat? Heat improves the kinetics of the metal transfer from the product to the pore of the silica.
-
-
Filtration: Filter through a 0.45
m PTFE pad or a sintered glass funnel. The copper remains trapped on the silica.
Part 3: Visualizing the Workflow
The following diagram illustrates the decision logic for purifying 5-ethynylindoline, specifically addressing the risk of acetylide formation.
Caption: Decision matrix for copper removal. Note the critical avoidance of basic ammonia washes to prevent alkyne degradation.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use activated charcoal (Carbon) to remove the copper?
-
Answer: You can, but it is often less selective. Activated carbon absorbs organics non-specifically, which may lead to yield loss of your 5-ethynylindoline. If you must use carbon, use a specialized grade like Darco KB-B , which is optimized for metal removal, and limit contact time to avoid adsorbing the product.
Q2: I see a precipitate forming during the aqueous wash. What is it?
-
Answer: This is a red flag. If the pH is too high, you may be forming Copper(I) Acetylide (a reddish-brown solid). This is dangerous.
-
Immediate Action: Stop agitation. Acidify slightly with dilute HCl or
to re-protonate the alkyne and dissolve the precipitate. Do not filter a dry copper acetylide; it can be shock-sensitive.
-
Q3: How do I validate that the copper is actually gone without an ICP-MS?
-
Answer: For a quick qualitative check, use the Dithizone Spot Test .
-
Dissolve a small amount of product in DCM.
-
Add a drop of Dithizone solution (in chloroform).
-
If Cu is present, the green dithizone turns pink/red .
-
If the solution stays green, Cu is likely < 50 ppm.
-
References
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter on impurity removal).
-
Phillips, S. T., et al. (2016). "Copper Removal Using Chelating Resins." Organic Process Research & Development. (General principles of metal scavenging).
-
Garrido-Hernández, H., et al. (2006). "Use of Trimercaptotriazine (TMT) for Metal Removal." Process Chemistry in the Pharmaceutical Industry.
-
SiliCycle Application Notes. "Metal Scavenging Solutions for Organic Synthesis." (Specific data on Si-Thiol efficiency).
resolving solubility issues of 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)ethanone in DMSO
Technical Support Center: Solubility Optimization Guide Topic: 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)ethanone in DMSO Case ID: IND-ETH-005-SOL Status: Active Support[1]
Executive Summary: The Molecule & The Challenge
You are likely encountering difficulty dissolving 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)ethanone (hereafter Compound A ) in Dimethyl Sulfoxide (DMSO).[1]
Compound Analysis:
-
Core Structure: N-acetylindoline (planar, aromatic bicyclic system).[1]
-
Modification: 5-ethynyl group (rigid, linear alkyne).[1]
-
Physicochemical Profile: The combination of the planar indoline core and the linear ethynyl group promotes strong
stacking in the solid state. This results in high crystal lattice energy . -
The Problem: While the acetyl group adds some polarity, the molecule remains predominantly lipophilic. The primary failure mode in DMSO is not intrinsic insolubility, but rather kinetic inhibition (aggregates not breaking apart) or antisolvent precipitation due to trace water absorption.
Module 1: Diagnostic FAQ
Q1: "It looked like it dissolved, but then a solid crashed out after 20 minutes. Why?" A: You likely created a supersaturated solution via heating that was thermodynamically unstable. As the solution cooled, or more critically, as the DMSO absorbed atmospheric moisture (DMSO is highly hygroscopic), the water acted as an antisolvent, forcing the lipophilic Compound A out of solution.
Q2: "I see a fine 'dust' that won't go away even with vortexing." A: This is the "Brick Dust" effect. The ethynyl-indoline molecules have packed so tightly in the crystal lattice that simple mechanical agitation (vortexing) cannot overcome the lattice energy. You need energy input (heat/sonication) to break these intermolecular forces.
Q3: "The solution turned yellow/brown over time. Is it degrading?" A: Possibly. Terminal alkynes (the ethynyl group) are sensitive to oxidation or trace metal-catalyzed coupling (Glaser coupling), especially if the DMSO contains peroxides or trace copper. However, slight yellowing is often just a solvatochromic effect or minor impurity profile and may not indicate bulk degradation.
Module 2: Advanced Troubleshooting Protocols
Protocol A: The Anhydrous Requirement (CRITICAL)
Context: DMSO absorbs water from the air rapidly. At 60% relative humidity, pure DMSO can absorb >1% water by weight in under 4 hours. Compound A is likely insoluble in DMSO containing >2% water.
| Step | Action | Technical Rationale |
| 1 | Source Fresh DMSO | Do not use a bottle that has been opened and sitting on a shelf for months.[1] Use a fresh ampoule or a bottle stored under argon/nitrogen. |
| 2 | Use Molecular Sieves | Add activated 4Å molecular sieves (20% w/v) to your DMSO stock bottle 24h prior to use. |
| 3 | Inert Atmosphere | If possible, weigh the solid and add DMSO inside a glovebox or under a nitrogen stream. |
Protocol B: The "Heat-Cool-Sonicate" Cycle
Context: To overcome the high lattice energy of the ethynyl-indoline stacking.
-
Prepare: Add Anhydrous DMSO to the solid Compound A.
-
Sonicate (Round 1): Bath sonicate at ambient temperature for 10 minutes. Note: If suspension persists, proceed to heating.
-
Thermal Shock: Heat the sealed vial to 45°C - 50°C in a water bath for 5-10 minutes.
-
Warning: Do not exceed 60°C. Terminal alkynes can be thermally sensitive.
-
-
Sonicate (Round 2): While still warm, sonicate for another 5 minutes.
-
Equilibration: Allow to cool slowly to room temperature on the benchtop (do not put directly on ice).
-
Visual Check: Hold against a light source. If "schlieren" lines (swirls) or particulates are visible, repeat or dilute.
Protocol C: Co-Solvent Rescue Strategy
Context: If DMSO alone fails, or if the solution must be diluted into aqueous media later (where it might crash out), use a co-solvent to disrupt aggregation.
-
Recommended Co-solvent: PEG-400 (Polyethylene Glycol 400).[1]
-
Ratio: Dissolve Compound A in pure DMSO first (at 2x target concentration), then slowly add PEG-400 to reach final volume (Final ratio: 50:50 DMSO:PEG-400).
-
Mechanism:[1][2][3][4][5] PEG-400 acts as a surfactant-like dispersant, stabilizing the hydrophobic ethynyl-indoline core.[1]
Module 3: Decision Logic & Visualization
Figure 1: Solubility Troubleshooting Workflow
Caption: Logical decision tree for resolving solubility failures. Note the critical loop involving anhydrous DMSO.
Figure 2: The Hygroscopic Trap (Mechanism)
Caption: Illustration of how atmospheric moisture absorption alters DMSO polarity, forcing the lipophilic ethynyl-indoline out of solution.
Module 4: Stability & Storage (The "Hidden" Variables)
Even if you solve the solubility, the ethynyl group presents a chemical stability risk in solution.
-
Avoid Basic Conditions:
-
Terminal alkynes (
) have a pKa 25. While DMSO is not basic enough to deprotonate it, the presence of strong basic impurities (e.g., NaOH traces from glassware cleaning) can form the acetylide anion , which is highly reactive and will polymerize. -
Action: Ensure glassware is neutral/acid-washed.[1]
-
-
Trace Metal Contamination:
-
Trace copper (Cu) in lower-grade DMSO can catalyze Glaser coupling , joining two molecules of Compound A together to form a dimer (diyne).[1]
-
Action: Use "Spectrophotometric Grade" or "HPLC Grade" DMSO, which has low metal content.
-
-
Freezing Cycles:
-
Repeated freeze-thaw cycles of DMSO stocks promote precipitation.[1]
-
Action: Aliquot the stock solution immediately after preparation into single-use vials. Store at -20°C.
-
References
-
Gaylord Chemical Company. (2007).[6] Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin #102B.[7] Gaylord Chemical.[6][8][9] [Link]
-
Balakin, K. V., et al. (2004).[10] "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Biomolecular Screening, 9(1), 22–31.[10] [Link][1]
-
Cheng, X., et al. (2003).[11] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304.[1] [Link]
-
Li, Di, & Kerns, E. (2006). "Solubility in Drug Discovery." Drug Discovery Today, 11(9-10).[1] (General reference for "Brick Dust" vs. "Grease Ball" solubility models).
Sources
- 1. N-Acetylloline | C10H16N2O2 | CID 24905419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Direct Transformation of Terminal Alkynes into Amidines by a Silver-Catalyzed Four-Component Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ziath.com [ziath.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. studylib.net [studylib.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Ethynylindoline Cross-Coupling Reactions
A Guide to Minimizing Homocoupling Byproducts for Researchers and Drug Development Professionals
Welcome to the technical support center for synthetic chemists working with 5-ethynylindoline. This guide is designed to provide in-depth troubleshooting advice, field-proven protocols, and a deeper mechanistic understanding to help you overcome one of the most common challenges in the cross-coupling of this valuable building block: the formation of homocoupled diynes. As your Senior Application Scientist, my goal is to equip you with the knowledge to not only solve this problem but to prevent it from occurring in your future syntheses.
Troubleshooting Guide: A Deeper Dive into Homocoupling Issues
This section addresses common problems encountered during the cross-coupling of 5-ethynylindoline, with a focus on the Sonogashira reaction. The answers provide not just solutions, but the fundamental reasoning behind them.
Question 1: I'm observing a significant amount of a homocoupled dimer of 5-ethynylindoline in my reaction. What is this byproduct and why is it forming?
Answer: You are most likely observing the product of Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes that is a common side reaction in copper-catalyzed Sonogashira couplings.[1][2] This reaction involves the dimerization of two molecules of your 5-ethynylindoline to form a symmetrical 1,3-diyne.
The primary culprit is the combination of the copper(I) co-catalyst and the presence of oxygen.[3][4] While the Sonogashira reaction requires a palladium catalyst for the C(sp²)-C(sp) bond formation, the copper(I) salt is traditionally added to facilitate the reaction by forming a copper-acetylide intermediate.[5] However, this same copper species can be oxidized by residual oxygen in your reaction setup, which then catalyzes the dimerization of your alkyne.[2][6] The mechanism of this competing pathway is distinct from the desired Sonogashira cycle, as illustrated in the diagram below.
Caption: Competing Sonogashira and Glaser coupling pathways.
Question 2: My reaction mixture turned black shortly after starting, and analysis shows mostly unreacted starting material. What does this indicate?
Answer: The formation of a black precipitate, commonly known as "palladium black," is a clear sign of catalyst decomposition.[1] This occurs when the active soluble Palladium(0) species agglomerates and crashes out of the solution, rendering it catalytically inactive. The most common causes for this are:
-
Presence of Oxygen: Oxygen can degrade the Pd(0) catalyst, especially at elevated temperatures.[7] This is another critical reason, besides preventing Glaser coupling, to maintain a strictly inert atmosphere.
-
High Temperatures: Excessively high reaction temperatures can accelerate catalyst decomposition.[1] While some less reactive coupling partners (e.g., aryl bromides) require heat, it's a delicate balance.[8]
-
Impure Reagents: Impurities in your solvents or starting materials can poison the catalyst.[1] Always use anhydrous, degassed solvents and purified reagents.
Question 3: How can I strategically modify my standard copper-catalyzed Sonogashira protocol to suppress homocoupling of 5-ethynylindoline?
Answer: Several parameters can be adjusted to tip the kinetic balance in favor of the desired heterocoupling over the undesired homocoupling.
-
Rigorous Inert Atmosphere: This is the most critical first step. The Glaser coupling is an oxidative process, so meticulously removing oxygen is paramount.[7] Use a Schlenk line or a glovebox. Ensure solvents and amine bases are thoroughly degassed by methods such as freeze-pump-thaw or by sparging with argon or nitrogen for at least 30 minutes.
-
Minimize Copper(I) Co-catalyst: While copper accelerates the reaction, it is the primary catalyst for homocoupling. Reduce the loading of CuI to the minimum effective concentration, typically in the range of 1-5 mol%.[1]
-
Slow Addition of the Alkyne: Adding the 5-ethynylindoline solution slowly via syringe pump over several hours can help maintain a low instantaneous concentration of the alkyne. This favors the reaction with the activated aryl halide-palladium complex over self-coupling.[6]
-
Consider a Reducing Atmosphere: One study demonstrated that using a dilute atmosphere of hydrogen gas (mixed with nitrogen or argon) can reduce homocoupling to as low as 2%.[9][10] The hydrogen is thought to scavenge residual oxygen in the vicinity of the catalyst.[6]
Question 4: I'm still struggling with homocoupling. Are there effective copper-free alternatives for coupling 5-ethynylindoline?
Answer: Absolutely. The development of copper-free Sonogashira protocols is a direct response to the problem of Glaser coupling.[3][11] By removing the copper co-catalyst entirely, you eliminate the primary pathway for alkyne dimerization.[7]
However, in the absence of copper, the transmetalation step can become rate-limiting. To overcome this, copper-free methods often rely on:
-
Specialized Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often employed.[12][13] These ligands stabilize the palladium center and promote the catalytic cycle's efficiency in the absence of copper.[12]
-
Stronger Bases: A suitable base is required to deprotonate the terminal alkyne to form the palladium-acetylide intermediate directly.[12] Organic bases like piperidine or inorganic bases like cesium carbonate are often used.[12][14]
Question 5: What is the role of the base and ligand in controlling selectivity, and what are good starting points for my 5-ethynylindoline system?
Answer: The base and ligand are not merely additives; they are crucial control elements for the reaction's success.
-
Role of the Base: The primary role of the base (typically an amine like triethylamine or diisopropylethylamine) is to neutralize the hydrogen halide (HX) byproduct formed during the reaction.[3] It is also responsible for the crucial deprotonation of the terminal alkyne, making it nucleophilic enough to engage in the catalytic cycle.[12] The choice and stoichiometry of the base can influence selectivity in cross-coupling reactions.[15][16] For less reactive systems or copper-free conditions, a stronger base may be necessary to facilitate alkyne activation.[12]
-
Role of the Ligand: Ligands, typically phosphines, stabilize the palladium catalyst, prevent its decomposition into palladium black, and modulate its reactivity.[12] Electron-rich and sterically bulky ligands can increase the rate of the oxidative addition step (especially for less reactive aryl chlorides or bromides) and promote the final reductive elimination step to release the product.[12][17]
| Parameter | Recommendation for 5-Ethynylindoline | Rationale |
| Catalyst System | Option A (Cu-catalyzed): PdCl₂(PPh₃)₂ (2-5 mol%), CuI (1-2 mol%) | A classic, reliable system. Requires strict O₂ exclusion to minimize homocoupling.[7] |
| Option B (Cu-free): Pd(OAc)₂ (2 mol%), XPhos (4 mol%) | Eliminates the Glaser coupling pathway. The bulky ligand enhances catalytic activity.[13] | |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents) | Standard, effective bases that can also serve as a co-solvent.[3] |
| Cesium Carbonate (Cs₂CO₃) (2 equivalents) | Often used in copper-free systems to promote alkyne deprotonation.[14] | |
| Solvent | THF, 1,4-Dioxane, or Toluene with an amine base co-solvent | Common solvents for Sonogashira. Solvent choice can impact catalyst stability and reaction rates.[18][19] |
Question 6: I've run the reaction and have a mixture of my desired product and the homocoupled dimer. What are the best strategies for purification?
Answer: Separating the desired heterocoupled product from the symmetrical homocoupled dimer can be challenging due to their similar polarities. However, several purification techniques can be effective:
-
Column Chromatography: This is the most common method. Careful optimization of the solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane gradients) is crucial. The homocoupled product is often less polar than the heterocoupled product, especially if the coupling partner contains polar functional groups.
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for purification, assuming there is a sufficient difference in solubility between the product and the byproduct in a given solvent system.[20]
-
Preparative HPLC: For difficult separations or to achieve very high purity, reversed-phase preparative HPLC is a powerful option.[20]
-
Scavenger Resins: In some cases, functionalized resins (scavengers) can be used to selectively bind and remove unreacted starting materials or specific byproducts, simplifying the final purification.[21]
Optimized Experimental Protocols
The following protocols are provided as robust starting points. Always perform reactions on a small scale first to optimize conditions for your specific substrates.
Protocol 1: Modified Copper-Catalyzed Sonogashira with Reduced Homocoupling
This protocol incorporates best practices to minimize Glaser coupling while retaining the high reactivity of a copper-catalyzed system.
Caption: Workflow for a modified copper-catalyzed Sonogashira.
Methodology:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon three times.[7]
-
Solvent/Base Addition: Add freshly distilled and degassed THF (10 mL) and triethylamine (5 mL) via syringe.
-
Slow Alkyne Addition: In a separate flask, dissolve 5-ethynylindoline (1.1 mmol, 1.1 eq) in degassed THF (5 mL). Draw this solution into a syringe and place it on a syringe pump. Add the alkyne solution to the reaction mixture over 2-4 hours.
-
Reaction: Stir the mixture at room temperature. If the reaction is slow (as monitored by TLC or LC-MS), gently warm to 40-50°C.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Robust Copper-Free Sonogashira Coupling
This protocol is designed to completely avoid Glaser homocoupling, making it ideal for syntheses where byproduct formation is highly undesirable.
Methodology:
-
Preparation: To a dry Schlenk tube, add the aryl halide (1.0 mmol, 1.0 eq), 5-ethynylindoline (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with high-purity argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.
-
Reaction: Stir the mixture at 80-100°C until the starting material is consumed (monitor by TLC or LC-MS). The higher temperature is often necessary for copper-free systems, especially with aryl bromides.[19]
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the product by flash column chromatography.
Frequently Asked Questions (FAQs)
-
Q: What is the primary cause of homocoupling?
-
Q: Is a completely inert atmosphere always required?
-
A: For copper-catalyzed Sonogashira reactions, yes. Rigorous exclusion of oxygen is the most effective way to prevent the Glaser side reaction and prevent palladium catalyst decomposition.[7] For copper-free reactions, it is still highly recommended for catalyst stability.
-
-
Q: Can I use a different palladium source?
-
A: Yes. Other common palladium sources like Pd(PPh₃)₄, Pd₂(dba)₃, and various palladium pre-catalysts can be used, often in combination with specific phosphine ligands to form the active catalytic species in situ.[12]
-
-
Q: Why use a slight excess of the 5-ethynylindoline?
-
A: Using a slight excess (1.1-1.2 equivalents) of the more readily available coupling partner can help drive the reaction to completion and ensure the full consumption of the potentially more valuable aryl halide. However, a large excess can increase the likelihood of homocoupling if conditions are not optimal.
-
References
- Bicocca, "Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient
- Benchchem, "Troubleshooting guide for Sonogashira coupling failures," Benchchem.
- Benchchem, "Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne," Benchchem.
- Wikipedia, "Sonogashira coupling," Wikipedia.
- Chemistry LibreTexts, "Sonogashira Coupling," Chemistry LibreTexts.
- ResearchGate, "Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC)
- RSC Publishing, "Copper-free Sonogashira cross-coupling reactions: an overview," RSC Publishing.
- Recent developments and trends in the iron- and cobalt-c
- Benchchem, "Minimizing homocoupling side products in Sonogashira reactions," Benchchem.
- The chemical reaction database, "Copper-free Sonogashira coupling," The chemical reaction d
- Organic Chemistry Portal, "Sonogashira Coupling Reaction with Diminished Homocoupling," Organic Chemistry Portal.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Alfa Chemistry, "Glaser Coupling," Alfa Chemistry.
- PMC, "Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetal
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- PMC, "Diastereodivergent Reductive Cross Coupling of Alkynes Through Tandem Catalysis: Z- and E-Selective Hydroaryl
- NTU scholars, "Sonogashira Coupling Reaction with Diminished Homocoupling," NTU scholars.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes.
- ResearchGate, "Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF," ResearchG
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Cross-Coupling Reactions Guide.
- Reddit, "Sonogashira troubleshooting help needed : r/Chempros," Reddit.
- Chemical Communications (RSC Publishing)
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- Wikipedia, "Glaser coupling," Wikipedia.
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
- ACS Publications, "Nickel-Catalyzed Oxidative Coupling Reactions of Two Different Terminal Alkynes Using O2 as the Oxidant at Room Temperature: Facile Syntheses of Unsymmetric 1,3-Diynes," Organic Letters.
- Unacademy, "Understanding the Reactions that are Specific for Terminal Alkynes," Unacademy.
- ACS Publications, "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Organic Chemistry Portal, "Glaser Coupling, Hay Coupling," Organic Chemistry Portal.
- Organic Letters, "Sonogashira Coupling Reaction with Diminished Homocoupling," ACS Public
- YouTube, "Glaser Coupling Mechanism," YouTube.
- Benchchem, "Troubleshooting low reactivity in Sonogashira coupling reactions," Benchchem.
- Benchchem, "Purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis," Benchchem.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Sigma-Aldrich, "Cross-Coupling Reaction Manual: Desk Reference," Sigma-Aldrich.
- PMC, "Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials," PMC.
- Techniques for Effective Substance Isolation and Purification in Separ
- BJOC, "Inline purification in continuous flow synthesis – opportunities and challenges," BJOC.
- Obrnuta faza, "GUIDE FOR CHEMICAL SYNTHESIS & PURIFIC
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- 5. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. books.lucp.net [books.lucp.net]
- 19. reddit.com [reddit.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
Validation & Comparative
A Researcher's Guide to Identifying Terminal Alkynes in N-Acetylindoline Derivatives using IR Spectroscopy
This guide provides a comprehensive analysis of the infrared (IR) spectroscopy signatures characteristic of terminal alkynes attached to an N-acetylindoline scaffold. Designed for researchers in medicinal chemistry and drug development, this document moves beyond simple peak listings to offer a comparative framework, ensuring confident structural elucidation. We will explore the foundational principles of alkyne vibrations, establish the spectral signature of the N-acetylindoline core, and provide a comparative analysis against common structural alternatives, supported by detailed experimental protocols.
Section 1: Foundational Principles of Alkyne IR Spectroscopy
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups based on their unique vibrational frequencies. For terminal alkynes, two specific vibrations are of paramount diagnostic importance.
-
The ≡C-H Stretching Vibration: The bond between the sp-hybridized carbon and the terminal hydrogen is strong and stiff, resulting in a stretching vibration at a high frequency. This typically appears as a sharp, narrow, and strong absorption band around 3330-3270 cm⁻¹ .[1] Its distinct sharpness is a key feature that helps differentiate it from the broader O-H (alcohols) and N-H (amines) stretching bands that appear in a similar region.[2][3]
-
The C≡C Stretching Vibration: The carbon-carbon triple bond stretch is observed in the range of 2260-2100 cm⁻¹ .[1][4][5] The intensity of this peak is highly dependent on the molecule's symmetry and the change in dipole moment during the vibration. For terminal alkynes, this stretch results in a significant change in the dipole moment, leading to a more intense peak compared to internal alkynes.[6][7] Symmetrically substituted internal alkynes may show a very weak or even absent C≡C stretching peak.[6]
Section 2: The IR Spectral Signature of the N-Acetylindoline Backbone
Before identifying the alkyne peaks, it is crucial to understand the spectral features of the parent N-acetylindoline structure. This molecule contains several functional groups that give rise to a complex but predictable spectrum. An analysis of these "background" peaks prevents misattribution and confirms the integrity of the core scaffold.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics |
| Amide I Band (C=O Stretch) | Tertiary Amide | ~1660 - 1630 | Strong, sharp. One of the most prominent peaks in the spectrum. |
| Aromatic C-H Stretch | Benzene Ring | ~3100 - 3000 | Medium to weak, sharp peaks appearing just to the left of the 3000 cm⁻¹ line.[7] |
| Aliphatic C-H Stretch | CH₂ (ring), CH₃ (acetyl) | ~2960 - 2850 | Strong, multiple sharp peaks appearing just to the right of the 3000 cm⁻¹ line.[7] |
| Aromatic C=C Bending | Benzene Ring | ~1600 and ~1475 | Two sharp, medium-intensity bands are characteristic of the aromatic ring.[5] |
| C-H Out-of-Plane Bending | Substituted Benzene | ~900 - 675 | Medium to strong peaks in the fingerprint region, indicative of substitution pattern. |
Section 3: Pinpointing the Terminal Alkyne on the Acetyl-Indoline Scaffold
When a terminal alkyne is introduced onto the N-acetylindoline scaffold (e.g., at the 5- or 6-position of the aromatic ring), its characteristic peaks will be superimposed on the backbone spectrum. The key to identification lies in locating the two diagnostic bands in regions that are otherwise "quiet" or contain easily distinguishable peaks.
-
The Unmistakable ≡C-H Stretch: Look for a sharp, strong peak at approximately 3300 cm⁻¹ .[2][4][5] This peak is well-separated from the aromatic C-H stretches (>3000 cm⁻¹) and the aliphatic C-H stretches (<3000 cm⁻¹). Its intensity and sharp profile make it a definitive marker for a terminal alkyne.
-
The C≡C Triple Bond Stretch: Scan the region from 2260-2100 cm⁻¹ . The presence of a weak-to-medium, sharp peak here is a strong confirmation.[1] While this peak can sometimes be weak, this region of the IR spectrum is often called the "clear window" because very few other functional groups absorb here, making even a weak signal highly diagnostic.[3][8]
Below is a diagram illustrating the key functional groups on a hypothetical 5-ethynyl-N-acetylindoline molecule responsible for the primary IR absorptions.
Caption: Key vibrational bonds in 5-ethynyl-N-acetylindoline.
Section 4: Comparative Analysis - Differentiating from Structural Isomers and Analogs
Objective comparison is critical for unambiguous characterization. A common challenge is distinguishing a terminal alkyne from an internal alkyne or a nitrile, which absorbs in a similar region. The following table provides a clear comparative guide.
| IR Peak / Region (cm⁻¹) | Terminal Alkyne Acetyl-Indoline | Internal Alkyne Acetyl-Indoline | Nitrile (C≡N) Acetyl-Indoline | Parent N-Acetylindoline |
| ~3300 | Present (Strong, sharp ≡C-H stretch) | Absent | Absent | Absent |
| ~2260 - 2190 | Absent | Present (Weak to very weak C≡C stretch) | Present (Medium, sharp C≡N stretch) | Absent |
| ~2150 - 2100 | Present (Weak to medium, sharp C≡C stretch) | Absent (Typically higher frequency) | Absent | Absent |
| ~1660 - 1630 | Present (Strong C=O stretch) | Present (Strong C=O stretch) | Present (Strong C=O stretch) | Present (Strong C=O stretch) |
| ~3100-2850 | Present (Aromatic & Aliphatic C-H stretches) | Present (Aromatic & Aliphatic C-H stretches) | Present (Aromatic & Aliphatic C-H stretches) | Present (Aromatic & Aliphatic C-H stretches) |
This side-by-side analysis demonstrates that the simultaneous presence of the sharp ~3300 cm⁻¹ peak and the ~2150 cm⁻¹ peak is the definitive signature of a terminal alkyne on the acetyl-indoline core. The absence of the ~3300 cm⁻¹ peak immediately rules it out in favor of an internal alkyne or nitrile.
Section 5: Experimental Protocol - Acquiring High-Quality IR Data via ATR-FTIR
To ensure the generation of reliable and reproducible data, we recommend the use of an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer. This technique requires minimal sample preparation and is ideal for solid powders or oils.
Methodology:
-
Crystal Preparation: Before analysis, the ATR crystal (typically diamond or germanium) must be meticulously cleaned. Wipe the crystal surface with a soft, lint-free cloth soaked in a volatile solvent like isopropanol or acetone, then allow it to dry completely. This step is critical to remove any residue from previous analyses.
-
Background Spectrum Acquisition: With the clean, empty ATR module in place, acquire a background spectrum. This essential step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signals. The spectrometer software will automatically subtract this background from the sample spectrum, yielding a clean data plot.
-
Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.
-
Pressure Application: Lower the instrument's pressure arm until it makes firm, consistent contact with the sample. The purpose of the pressure is to ensure intimate contact between the sample and the crystal surface, which is necessary for the evanescent wave to penetrate the sample.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The resulting spectrum should show clear, well-defined peaks.
-
Post-Analysis Cleanup: After the measurement is complete, raise the pressure arm, and carefully clean the sample from the crystal surface using the same solvent and cloth as in Step 1. Proper cleaning prevents cross-contamination between samples.
Caption: Standard workflow for ATR-FTIR analysis of a solid sample.
Conclusion
The identification of a terminal alkyne functional group on an N-acetylindoline core via IR spectroscopy is a straightforward process when a systematic approach is employed. The definitive signature is the concurrent observation of a sharp, strong ≡C-H stretch near 3300 cm⁻¹ and a medium-to-weak C≡C stretch in the 2260-2100 cm⁻¹ region . By first understanding the spectral features of the N-acetylindoline backbone and comparing the unknown spectrum against logical alternatives like internal alkynes and nitriles, researchers can achieve confident and accurate structural characterization, accelerating the pace of drug discovery and development.
References
-
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Alkynes. [Link]
-
Thompson, H. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
-
Pelletier, M. J. Sampling Technique for Organic Solids in IR Spectroscopy. [Link]
-
LibreTexts Chemistry. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
Royal Society of Chemistry. Preparing a sample for infrared spectroscopy. [Link]
-
JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]
-
Brewer, S. H., et al. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. [Link]
-
LibreTexts Chemistry. 4.2: IR Spectroscopy. [Link]
-
National Institute of Standards and Technology. N-Acetylindole - NIST WebBook. [Link]
-
PharmaTutor. Sampling Methods for IR Spectroscopy. [Link]
-
University of Colorado Boulder, Organic Chemistry. IR Spectroscopy of Liquids. [Link]
-
PubChem. 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one. [Link]
-
LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
ACS Publications. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Validation of 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)ethanone: A Comparative Technical Guide
Topic: Crystal Structure Validation of 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)ethanone Content Type: Publish Comparison Guide
Executive Summary & Chemical Context[1][2][3][4][5]
1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)ethanone (C₁₂H₁₁NO) represents a critical scaffold in modern drug discovery, particularly as a "Click Chemistry" handle for kinase inhibitors and covalent binders. Structurally, it consists of an indoline (2,3-dihydro-1H-indole) core, stabilized by N-acetylation at the 1-position and functionalized with a rigid ethynyl group at the 5-position.
Validating the crystal structure of this compound is not merely about confirming connectivity; it is about defining the precise puckering of the indoline ring , the planarity of the amide bond , and the linearity of the ethynyl handle , all of which dictate its pharmacophoric potential.
This guide compares the "Gold Standard" validation method—Single Crystal X-Ray Diffraction (SC-XRD) —against its primary alternatives: Density Functional Theory (DFT) and NMR Spectroscopy . We provide a self-validating protocol to ensure your structural model is chemically and crystallographically accurate.
Comparative Performance Analysis
The following matrix objectively compares the primary validation method (SC-XRD) against computational (DFT) and spectroscopic (NMR) alternatives.
Performance Matrix: Structural Validation Methods
| Feature | Product: Single Crystal XRD | Alt 1: DFT Calculation | Alt 2: NMR Spectroscopy |
| Primary Output | 3D Electron Density Map | Minimized Potential Energy Surface | Chemical Shift & Coupling Constants |
| Precision | High (Bond lengths ±0.005 Å) | Theoretical (Gas phase vs. Solvation) | Low (Topology & connectivity only) |
| Conformation | Absolute (Solid-state packing) | Predicted (Global minimum) | Averaged (Dynamic solution state) |
| Polymorphism | Detects specific polymorphs | Can predict lattice energy (CSP) | Cannot distinguish solid forms |
| Validation Role | Definitive Proof | Geometry benchmark | Bulk purity & solution identity |
| Cost/Time | High / Days to Weeks | Low / Hours (CPU time) | Low / Minutes |
Detailed Comparison
The Product: Single Crystal XRD (SC-XRD)
-
Mechanism: Diffraction of X-rays by the crystal lattice to reconstruct electron density.
-
Why it is the Gold Standard: For N-acetyl indolines, the nitrogen atom is sp² hybridized due to amide resonance. SC-XRD experimentally verifies this planarity (sum of angles around N ≈ 360°). It also resolves the "envelope" conformation of the 5-membered ring, which is invisible to NMR.
-
Critical Metric: The R-factor (R1) must be < 0.05 for publication-quality data.
Alternative 1: DFT (Density Functional Theory)
-
Mechanism: Quantum mechanical optimization of geometry (e.g., B3LYP/6-31G* level).
-
Utility: DFT is excellent for validating the reasonableness of an XRD model. If the experimental bond length differs significantly (>0.02 Å) from the DFT prediction, it flags potential disorder or refinement errors.
-
Limitation: DFT typically calculates a gas-phase molecule. It fails to account for crystal packing forces (e.g.,
- stacking between indoline rings) unless periodic boundary conditions are used.
Alternative 2: NMR (Nuclear Magnetic Resonance)
-
Mechanism: Magnetic properties of nuclei (
H, C) in a magnetic field. -
Utility: Essential for proving the bulk material matches the single crystal.
-
Limitation: In solution, the N-acetyl group may rotate or the ring may flip, presenting an averaged signal. It cannot define the precise bond angles required for structure-based drug design (SBDD).
Experimental Protocol: Self-Validating Workflow
This protocol ensures the integrity of the crystal structure determination for 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)ethanone.
Phase 1: Crystallization Strategy
The target compound is moderately polar due to the amide but lipophilic due to the ethynyl-indoline core.
-
Method: Slow Evaporation.
-
Solvent System: Ethyl Acetate : Hexane (1:1) or Dichloromethane : Pentane.
-
Protocol: Dissolve 20 mg of pure compound in 2 mL EtOAc. Filter through 0.45 µm PTFE. Add Hexane dropwise until persistent cloudiness, then add 1 drop of EtOAc to clear. Cover with parafilm, poke 3 holes, and store at 4°C.
Phase 2: Data Collection & Refinement
-
Temperature: Collect at 100 K . This freezes the thermal motion of the terminal ethynyl proton, allowing for more precise location.
-
Radiation: Mo-K
( = 0.71073 Å) is preferred to reduce absorption, though Cu-K is acceptable for this organic light-atom structure. -
Refinement (SHELXL):
-
Refine the ethynyl proton (
) freely if data quality permits. If not, use a riding model (AFIX 13 or similar) but validate the bond length (~0.93 Å). -
Check for Disorder: The acetyl group methyl (
) often exhibits rotational disorder. Check the electron density difference map for "doughnut" shapes around the methyl carbon.
-
Phase 3: Structural Validation Logic
Use the following logic flow to validate your refined model.
Figure 1: Validation Logic Flow. A closed-loop system where CheckCIF alerts and DFT deviations trigger re-refinement.
Structural Analysis & Expected Parameters
To validate your specific dataset, compare your refined parameters against these expected values derived from the Cambridge Structural Database (CSD) for N-acyl indolines.
A. The Indoline Ring (Puckering)
Unlike the planar indole, the 2,3-dihydroindoline ring is puckered .
-
Validation Check: Calculate the torsion angle
. -
Expected Value: Non-zero (typically 10°–20°). If this is 0° (planar), your structure may be disordered or incorrectly assigned as an indole.
B. The Acetyl Group (Amide Planarity)
The lone pair on
-
Validation Check: Sum of bond angles around
. -
Expected Value:
(Planar). -
Bond Lengths:
-
:
Å (Partial double bond character). -
:
Å.
-
:
C. The Ethynyl Group (Linearity)
-
Validation Check: Angle
. -
Expected Value:
. Significant deviation (<175°) suggests packing stress or incorrect atom assignment.
D. Intermolecular Interactions
Expect the crystal packing to be dominated by:
-
C-H...O Hydrogen Bonds: The acidic ethynyl proton (
) is a strong donor to the carbonyl oxygen ( ) of a neighboring molecule. -
-
Stacking: "Head-to-tail" stacking of the indoline rings.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179. Link
-
BenchChem. (2025).[2] "Technical Guide to the Synthesis of 1-(2,3-dihydroindol-1-yl)ethanone." (Provides synthesis context for the N-acetyl indoline core). Link
Sources
Safety Operating Guide
Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- proper disposal procedures
Topic: Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- Proper Disposal Procedures
Executive Summary: Operational Safety Profile
Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- is a functionalized N-acetyl indoline derivative characterized by a terminal alkyne at the 5-position.[1] While the indoline core is generally stable, the terminal alkyne moiety presents a specific reactivity hazard: the formation of shock-sensitive metal acetylides upon contact with copper, silver, or mercury.[1]
This guide provides a segregated disposal workflow to prevent accidental formation of explosive residues in laboratory plumbing or mixed waste streams.
Part 1: Chemical Profile & Hazard Identification
Primary Hazard Driver: The terminal ethynyl group (
| Property | Description | Critical Disposal Implication |
| Functional Group | Terminal Alkyne | Explosion Hazard: Forms explosive acetylides with Cu, Ag, Hg.[1] DO NOT dispose of via sink/drain.[2] |
| Stability | Stable at STP | Can be stored safely, but avoid strong bases which deprotonate the alkyne. |
| Solubility | Organic Solvents (DMSO, DCM) | Insoluble in water. Requires organic solvent waste stream.[3][4] |
| Toxicity (Predicted) | Irritant / Bioactive | Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. |
GHS Classification (Derived from Functional Class):
-
Warning: Flammable Solid (Category 2) or Liquid (depending on purity/solvation).
-
Warning: Skin/Eye Irritation (Category 2A).[5]
-
Danger: Reactive with heavy metals (Custom Hazard).
Part 2: Pre-Disposal Stabilization & Segregation
Core Directive: Segregation is more critical than quenching for small research quantities.
The "No-Metal" Rule
-
Prohibition: Never use metal spatulas (specifically copper or brass alloys) or dispose of this compound in waste containers that previously held ammoniacal copper or silver nitrate solutions.
-
Mechanism: The terminal alkyne proton (
) is weakly acidic. In the presence of bases or specific metal salts, it forms metal acetylides (e.g., ), which are highly unstable and shock-sensitive explosives when dry.[1]
Quenching Protocol (For Reaction Mixtures Only)
Do not quench pure solid material. Dispose of pure solids directly (see Part 3). If the compound is in a reaction mixture (especially with strong bases like NaH or LiHMDS), quench before disposal:
-
Cool: Chill reaction vessel to 0°C.
-
Proton Source: Slowly add Saturated Ammonium Chloride (aq) . This ensures the alkyne remains protonated and neutralizes any base that could facilitate acetylide formation.
-
Dilution: Dilute with Ethyl Acetate or DCM.
-
Transfer: Move organic layer to the halogenated or non-halogenated waste stream.
Part 3: Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Pure Compound/Contaminated Debris)
-
Container: High-density polyethylene (HDPE) or glass jar.
-
Labeling: "Hazardous Waste - Toxic/Irritant - Organic Solid."
-
Note: Add a specific warning label: "Contains Terminal Alkyne - NO METALS."
-
Disposal Path: Lab Pack for high-temperature incineration.
Scenario B: Liquid Waste (Stock Solutions/Mother Liquor)
-
Solvent Check: Identify the carrier solvent (e.g., DMSO, Methanol).
-
Segregation:
-
Stream A (Compatible): Organic solvents, non-metal reagents.
-
Stream B (Incompatible): Aqueous waste containing heavy metals (Cu, Ag, Hg, Au).
-
-
Action: Pour into Stream A container. Ensure the container is compatible (HDPE/Glass) and grounded if the solvent is flammable (Flash point < 60°C).
Part 4: Decision Logic & Visualization
The following diagram outlines the critical decision tree for disposing of Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- to ensure safety compliance.
Figure 1: Disposal Decision Tree prioritizing the prevention of metal acetylide formation.
Part 5: Emergency Procedures (Spill Management)
-
Evacuate & Ventilate: If a large amount of dry powder is spilled, minimize dust generation.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. Use a P95 dust mask if powder is airborne.
-
Containment:
-
Solid Spill: Do not sweep dry. Cover with wet paper towels (solvent-dampened) to avoid dust, then scoop into a waste container.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use clay-based absorbents if they contain metal impurities (rare, but cautious).
-
-
Decontamination: Wipe surface with 10% ethanol followed by soap and water.
References
-
BenchChem. (2025).[1] Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
PubChem. (2025). Compound Summary: N-Acetylindoline Derivatives. National Library of Medicine. Retrieved from
Sources
Personal protective equipment for handling Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)-
[1][2][3]
Part 1: Executive Safety Summary (Immediate Action Card)
Compound Class: Functionalized Indoline / Terminal Alkyne.[1] Primary Hazards: Potential Skin/Eye Irritant, Suspected Bioactivity (Kinase/Melatonin analog), Terminal Alkyne Reactivity (Metal Acetylides).[2]
| Critical Parameter | Directive |
| GHS Classification | Warning (Predicted).[3][1][2][4] Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2] 2A, STOT SE 3.[2] |
| Containment | Handle exclusively inside a certified Chemical Fume Hood or Powder Weighing Station.[1] |
| Incompatibility | DO NOT allow contact with Copper, Silver, or Mercury salts (Explosive Acetylide Risk). Avoid strong oxidizers.[2] |
| First Aid (Skin) | Wash with soap and water for 15 minutes.[5][6] Isolate contaminated clothing.[2][6][7] |
| Spill Response | Dampen powder to prevent dust.[1] Absorb solutions with Vermiculite.[2] Do not use metal dustpans. |
Part 2: Risk Assessment & Chemical Intelligence[2]
Chemical Identity & Properties[1][3][8]
-
IUPAC Name: Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)-[3][1][2]
-
Physical State: Likely off-white to pale yellow solid (Based on structural analogs like N-acetylindoline).[3][1][2]
-
Solubility: Low water solubility.[1] Soluble in DMSO, DMF, Dichloromethane (DCM), and Ethyl Acetate.[2]
Functional Group Hazards (Structure-Activity Relationship)
-
Indoline Core: Indoline derivatives often exhibit biological activity in the CNS (serotonin modulation). Until specific toxicology data is available, treat as a Potent Pharmacological Agent .
-
N-Acetyl Group: Increases lipophilicity compared to the free amine, potentially enhancing skin absorption .[1][2]
-
5-Ethynyl Group (Terminal Alkyne):
-
Chemical Instability: Terminal alkynes (
) are weakly acidic ( ).[2] They react with heavy metals (Cu, Ag, Hg) to form shock-sensitive metal acetylides.[2] -
Metabolic Liability: Alkynes can act as mechanism-based inhibitors (suicide substrates) for cytochrome P450 enzymes, potentially leading to reactive metabolite formation in vivo.[1][2]
-
Part 3: Personal Protective Equipment (PPE) Matrix
Philosophy: As a New Chemical Entity (NCE) or research intermediate, standard "lab coat and glasses" is insufficient. We employ a Barrier-First Strategy .
PPE Selection Table
| Protection Zone | Standard (Low Risk) | Enhanced (High Risk / Powder Handling) | Technical Justification |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Double Nitrile + Laminate Liner (If using DMSO/DCM solvents) | N-acetylation increases solvent solubility.[3][1][2] DMSO carries solutes through skin.[2] Double gloving provides a "breakthrough buffer." |
| Respiratory | Fume Hood (Sash at 18") | N95 / P100 Respirator (If outside hood or spill cleanup) | Solid powders aerosolize easily. The ethynyl moiety poses an unknown inhalation tox risk. |
| Eye/Face | Chemical Splash Goggles | Face Shield + Goggles | Risk of irreversible eye damage from alkaline/reactive dusts. |
| Body | Cotton Lab Coat (Buttoned) | Tyvek® Sleeves or Disposable Gown | Prevents accumulation of dust on personal clothing which can migrate outside the lab. |
PPE Workflow Diagram (Graphviz)
Figure 1: PPE Selection Logic based on physical state and solvent carrier capabilities.
Part 4: Operational Handling Protocol
Weighing & Transfer (The Critical Step)
-
Static Risk: Dry organic powders are prone to static charge.[1] Use an antistatic gun or ionizer before weighing to prevent powder scattering.[1]
-
Containment: Weigh only inside a fume hood or a vented balance enclosure.
-
Technique:
Reaction Setup (Alkyne Specifics)
-
Inert Atmosphere: While the N-acetyl group stabilizes the indole nitrogen, the terminal alkyne is susceptible to oxidative coupling (Glaser coupling) in the presence of oxygen and trace metals. Flush headspace with Nitrogen or Argon. [3][1]
-
Temperature Control: Avoid heating above 100°C without a solvent, as acetylene derivatives can decompose exothermically.
Part 5: Waste Disposal & Decontamination[2]
Critical Warning: Do not dispose of this compound in "General Organic Waste" if that waste stream contains heavy metals (common in catalysis labs).
Disposal Decision Tree (Graphviz)[3]
Figure 2: Waste segregation logic to prevent acetylide formation in waste drums.
Decontamination Protocol
Part 6: References
-
National Institute of Standards and Technology (NIST). Ethanone, 1-(1H-indol-1-yl)- Properties and Spectra.[3][1][2] NIST Chemistry WebBook, SRD 69. [Link][2]
-
Chemistry Steps. Acidity of Terminal Alkynes and Formation of Acetylide Ions.[9][Link]
-
PubChem. N-Acetylserotonin (Structural Analog Safety Data). National Library of Medicine. [Link]
-
Gelest. Silanes as Protecting Groups for Terminal Alkynes (Handling & Stability). Gelest Technical Library.[1] [Link]
Sources
- 1. Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)- [webbook.nist.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
